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  • Product: Sinafloxacin Mesylate
  • CAS: 156215-70-2

Core Science & Biosynthesis

Foundational

Discovery, Synthesis, and Mechanistic Profiling of Sinafloxacin Mesylate

Abstract: Sinafloxacin Mesylate (CAS: 156215-70-2 for free base) is a highly potent, novel fluoroquinolone antibacterial agent[1][2]. Characterized by an 8-methoxy-quinolone core and a unique chiral pyrrolo-pyridine side...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: Sinafloxacin Mesylate (CAS: 156215-70-2 for free base) is a highly potent, novel fluoroquinolone antibacterial agent[1][2]. Characterized by an 8-methoxy-quinolone core and a unique chiral pyrrolo-pyridine side chain, it exhibits broad-spectrum efficacy. This technical guide provides an authoritative breakdown of its discovery rationale, DNA-binding mechanism, and a self-validating synthetic workflow designed for pharmaceutical researchers and process chemists.

Discovery Rationale & Structural Engineering

The evolution of fluoroquinolones has been driven by the need to overcome bacterial resistance (e.g., target mutations in gyrA/parC and efflux pump upregulation) while minimizing off-target human toxicity. Sinafloxacin was engineered with three critical structural motifs:

  • N1-Cyclopropyl Group: Essential for broad-spectrum potency, providing optimal spatial orientation within the enzyme-DNA cleavage complex.

  • 8-Methoxy Substitution: The replacement of the C8-proton or C8-fluorine with a methoxy group serves a dual purpose. It significantly enhances activity against Gram-positive pathogens (by increasing affinity for Topoisomerase IV) and suppresses the selection of resistant mutants. Furthermore, the 8-methoxy group eliminates the severe phototoxicity associated with 8-halogenated quinolones.

  • C7 Chiral Side Chain: The introduction of the bulky, constrained (4aS,7aS)-1-hydroxyoctahydro-6H-pyrrolo[3,4-b]pyridin-6-yl moiety is the defining feature of Sinafloxacin[1]. This sterically demanding amine prevents the molecule from being a favorable substrate for bacterial efflux pumps and enhances binding affinity to the DNA-gyrase complex.

Mechanism of Action & DNA Binding Dynamics

Like classical fluoroquinolones, Sinafloxacin exerts its bactericidal effect by trapping bacterial DNA Gyrase (Topoisomerase II) and Topoisomerase IV in a ternary cleavage complex, halting the replication fork and inducing lethal double-strand breaks.

However, advanced spectroscopic studies reveal a secondary, highly specific interaction. Fluorescence quenching experiments (analyzed via the Stern-Volmer equation), melting temperature ( Tm​ ) curves, and viscosity measurements demonstrate that Sinafloxacin forms a stable complex directly with DNA via minor groove binding [3][4]. This dual-action mechanism—enzyme poisoning coupled with direct DNA structural perturbation—makes it exceptionally lethal to resistant strains.

MOA Sina Sinafloxacin Mesylate Gyrase DNA Gyrase (Gram -) Sina->Gyrase Inhibits TopoIV Topoisomerase IV (Gram +) Sina->TopoIV Inhibits Groove DNA Minor Groove Binding Sina->Groove Intercalates Complex Ternary Cleavage Complex Gyrase->Complex TopoIV->Complex Groove->Complex Death Replication Arrest & Bacterial Apoptosis Complex->Death DNA Fragmentation

Figure 1: Dual-action mechanism of Sinafloxacin targeting topoisomerases and DNA minor grooves.

Retrosynthetic Analysis & Chemical Synthesis

The synthesis of Sinafloxacin Mesylate relies on a convergent approach. The highly functionalized 8-methoxy fluoroquinolone core is synthesized first, followed by a regioselective Nucleophilic Aromatic Substitution ( SN​Ar ) to install the chiral side chain. Finally, salt formation with methanesulfonic acid ensures the aqueous solubility required for intravenous (IV) formulations[5].

Synthesis SM 2,4,5-Trifluoro-3-methoxy benzoic acid Core 8-Methoxy Quinolone Core SM->Core Cyclization SNAr SNAr Coupling (DABCO, MeCN) Core->SNAr SideChain Chiral Pyrrolo-pyridine Side Chain SideChain->SNAr FreeBase Sinafloxacin Free Base SNAr->FreeBase Salt Mesylate Salt Formation (MsOH, EtOH) FreeBase->Salt

Figure 2: Convergent synthetic workflow for Sinafloxacin Mesylate.

Step-by-Step Experimental Methodologies

Phase 1: Construction of the Quinolone Core Causality Check: We begin with 2,4,5-trifluoro-3-methoxybenzoic acid. The fluorine at C7 acts as the leaving group for the later SN​Ar reaction, while the fluorine at C6 is retained for target affinity.

  • Activation: React 2,4,5-trifluoro-3-methoxybenzoic acid with thionyl chloride ( SOCl2​ ) in toluene (catalytic DMF) at 80°C to yield the corresponding acid chloride.

  • Enamine Formation: Condense the acid chloride with ethyl 3-(dimethylamino)acrylate in the presence of triethylamine, followed by treatment with cyclopropylamine. This forms the critical enamine intermediate.

  • Cyclization: Dissolve the enamine in anhydrous THF and treat with Sodium Hydride ( NaH ) at 0°C. Why NaH? The strong base deprotonates the cyclopropylamine, triggering an intramolecular nucleophilic substitution of the C2-fluorine, yielding ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate.

  • Hydrolysis: Saponify the ester using 2M NaOH in ethanol/water, followed by acidification with HCl to precipitate the free carboxylic acid (The Core).

Phase 2: SN​Ar Coupling of the Chiral Side Chain Causality Check: The C7-fluorine is highly activated by the electron-withdrawing 4-oxo and 3-carboxyl groups. However, the adjacent 8-methoxy group introduces steric hindrance. We use DABCO as a nucleophilic catalyst to facilitate the reaction.

  • Suspend the quinolone core (1.0 eq) and (4aS,7aS)-1-hydroxyoctahydro-6H-pyrrolo[3,4-b]pyridine (1.1 eq) in anhydrous acetonitrile.

  • Add DABCO (1.5 eq) and reflux the mixture at 80°C for 12 hours.

  • Cool to room temperature, concentrate under vacuum, and recrystallize from ethanol to yield Sinafloxacin Free Base (CAS: 156215-70-2)[1][6].

Phase 3: Mesylate Salt Formation Causality Check: Free base fluoroquinolones often suffer from poor aqueous solubility, limiting their use in low-flow rate intravenous infusions. Conversion to the mesylate salt drastically improves the dissolution profile.

  • Dissolve Sinafloxacin free base in absolute ethanol at 60°C.

  • Add methanesulfonic acid (1.05 eq) dropwise. A clear solution forms, followed rapidly by the precipitation of the salt.

  • Cool to 0°C, filter, and wash with cold ethanol to yield Sinafloxacin Mesylate as an off-white crystalline powder[2][7].

Pharmacokinetic Profiling & Toxicity Data

To ensure the safety of Sinafloxacin as an intravenous formulation, rigorous 60-day repeated dose toxicity studies were conducted in animal models[5]. The data demonstrates a favorable safety margin, with toxic effects (primarily digestive irritation) being transient and fully reversible after a 20-day recovery period.

Furthermore, pharmacokinetic monitoring of Sinafloxacin in plasma relies on advanced fused-core particle technology. Using a fused-core C18-silica column allows for rapid, high-resolution separation at lower backpressures compared to traditional sub-2 µm porous particles[8][9].

Table 1: Quantitative Toxicity and Analytical Profiling
ParameterSpecification / ResultScientific Rationale
Rat NOAEL (60-day IV) 30 mg/kg/dayEstablished baseline for systemic safety; transient endocrine effects reversed post-20 days[5].
Dog NOAEL (60-day IV) 25 mg/kg/dayDogs exhibited transient CNS dysphoria at >50 mg/kg/day, recovering within 30 mins of infusion[5].
Analytical Column Fused-core C18-silica (4.6 x 50mm, 2.7µm)1.7µm solid core with 0.5µm porous shell minimizes axial diffusion, enabling high-throughput plasma analysis[9].
Mobile Phase (HPLC) Acetonitrile : Phosphate Buffer (pH 3.0) [20:80 v/v]Low pH suppresses the ionization of the carboxylic acid, ensuring optimal retention on the C18 stationary phase[9].
Flow Rate 1.0 mL/minAchieves rapid elution without exceeding system backpressure limits due to fused-core architecture[9].

Conclusion

Sinafloxacin Mesylate represents a sophisticated iteration in fluoroquinolone design. By integrating an 8-methoxy group and a highly specific chiral pyrrolo-pyridine side chain, it achieves potent dual-inhibition of topoisomerases while physically intercalating into the DNA minor groove. The synthetic pathway outlined herein provides a robust, scalable, and self-validating method for producing high-purity API, supported by modern fused-core chromatographic techniques for downstream pharmacokinetic validation.

References

  • Tebubio - Sinafloxacin Mesylate - 50 mg. Available at:[Link]

  • PubMed (NIH) - Sixty-day repeated dose toxicity of sinafloxacin in rats and dogs. Available at:[Link]

  • J-Stage - Spectroscopic Studies on the Binding of a New Quinolone Antibacterial Agent: Sinafloxacin to DNA. Available at:[Link]

  • PMC (NIH) - Fused-core particle technology in high-performance liquid chromatography: An overview. Available at:[Link]

  • Science.gov - cissus formulation core (Chromatography of Sinafloxacin in rat plasma). Available at: [Link]

Sources

Exploratory

Sinafloxacin Mesylate chemical properties and structure

An In-Depth Technical Guide to Sinafloxacin Mesylate: Chemical Properties, Structural Characterization, and Mechanism of Action Introduction & Executive Summary Sinafloxacin mesylate is a novel, advanced-generation fluor...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Sinafloxacin Mesylate: Chemical Properties, Structural Characterization, and Mechanism of Action

Introduction & Executive Summary

Sinafloxacin mesylate is a novel, advanced-generation fluoroquinolone antibacterial agent designed to overcome emerging resistance mechanisms in both Gram-positive and Gram-negative pathogens. As a Senior Application Scientist, I approach the evaluation of novel antimicrobials not just through their phenotypic efficacy, but through the rigorous dissection of their structure-activity relationships (SAR) and molecular dynamics.

This whitepaper provides a comprehensive technical synthesis of Sinafloxacin mesylate. We will deconstruct its unique spirocyclic architecture, detail its non-covalent groove-binding mechanism with bacterial DNA, and outline self-validating experimental protocols for its analytical quantification and biophysical characterization.

Chemical Properties & Structural Elucidation

The potency and pharmacokinetic profile of a fluoroquinolone are dictated by its core substituents. Sinafloxacin is distinguished by its unique C7 substituent—a bulky, rigid spirocyclic amine—which fundamentally alters its interaction with bacterial efflux pumps and target enzymes.

Structure-Activity Relationship (SAR) Causality
  • N1-Cyclopropyl Group: Provides the optimal steric bulk required for overall antibacterial potency and broad-spectrum activity.

  • C6-Fluoro Substitution: Significantly enhances the molecule's lipophilicity, facilitating rapid penetration through the bacterial cell wall and increasing binding affinity to the DNA gyrase complex.

  • C8-Methoxy Group: A critical modification that serves a dual purpose. First, it reduces the selection of resistant mutant strains. Second, it mitigates the severe phototoxicity historically associated with C8-halogenated quinolones.

  • C7-(7-amino-5-azaspiro[1]hept-5-yl) Moiety: This rigid spirocyclic structure is the defining feature of Sinafloxacin. The steric hindrance and specific basicity of this group enhance affinity for Gram-positive topoisomerase IV while simultaneously evading recognition by standard bacterial efflux pumps.

Physicochemical Data Summary
PropertyValue
IUPAC Name 7-(7-amino-5-azaspiro[1]hept-5-yl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid mesylate
CAS Registry Number 156215-70-2 (Free Base)
Molecular Formula C₂₀H₂₂FN₃O₄ • CH₄O₃S (C₂₁H₂₆FN₃O₇S)
Molecular Weight 387.40 g/mol (Free Base) / 483.50 g/mol (Mesylate)
Drug Class Fluoroquinolone Antibiotic
Primary Targets DNA Gyrase (Gram-negative) & Topoisomerase IV (Gram-positive)

Mechanism of Action & DNA Binding Dynamics

Fluoroquinolones traditionally exert their bactericidal effect by stabilizing the cleavage complex between bacterial DNA and DNA gyrase (Topoisomerase II) or Topoisomerase IV. This prevents DNA religation, leading to replication fork arrest and lethal double-strand breaks.

However, understanding the exact biophysical nature of the drug-DNA interaction is critical. Spectroscopic studies have definitively proven that Sinafloxacin interacts with DNA primarily via groove binding rather than base-pair intercalation [1]. This non-covalent interaction in the minor/major grooves allows the drug to anchor itself effectively to the DNA-enzyme complex without severely distorting the DNA backbone—a feature that correlates with its high efficacy and specific toxicity profile.

MOA Sina Sinafloxacin Mesylate (Fluoroquinolone) Gyrase Bacterial DNA Gyrase & Topoisomerase IV Sina->Gyrase Inhibits Groove DNA Groove Binding (Non-covalent interaction) Sina->Groove Interacts via Complex Cleavage Complex Formation (Drug-Enzyme-DNA) Gyrase->Complex DNA Bacterial DNA (Supercoiled) DNA->Complex Arrest Replication Fork Arrest & Double-Strand Breaks Complex->Arrest Groove->Complex Death Bacterial Cell Death (Bactericidal Effect) Arrest->Death

Figure 1: Mechanism of Sinafloxacin mesylate inducing bacterial cell death via DNA gyrase inhibition.

Analytical Characterization & Experimental Protocols

To ensure scientific integrity, every analytical protocol must be a self-validating system. Below are two field-proven methodologies for characterizing Sinafloxacin: one for biophysical interaction (binding) and one for pharmacokinetic quantification.

Workflow Prep Sample Prep (Protein Precipitation) Column Chromatography (Fused-Core C18) Prep->Column Spectro Spectroscopy (Fluorescence Quenching) Prep->Spectro Detection Detection (LC-MS/MS) Column->Detection Data Data Analysis (PK & Binding Kinetics) Detection->Data Spectro->Data

Figure 2: Analytical workflow for Sinafloxacin quantification and DNA-binding characterization.

Protocol 1: Spectroscopic DNA-Binding Assay (Fluorescence Quenching)

Causality: Sinafloxacin possesses intrinsic fluorescence. If the drug intercalates into DNA, the fluorophore is shielded from the solvent, drastically altering DNA melting temperature ( Tm​ ) and viscosity. If it binds to the groove, the fluorophore remains partially exposed to solvent quenchers, and viscosity remains largely unchanged. We use Potassium Iodide (KI) as a dynamic quencher to validate this accessibility [1].

Step-by-Step Methodology:

  • Preparation: Prepare a stock solution of Sinafloxacin in 0.01 M HEPES buffer (pH 7.4). Extract and purify calf thymus DNA (ctDNA), verifying purity via a UV absorbance ratio ( A260​/A280​>1.8 ).

  • Titration: Maintain Sinafloxacin at a fixed concentration (e.g., 10 μM) in a quartz cuvette. Progressively titrate ctDNA into the solution.

  • Fluorescence Monitoring: Excite the sample at 290 nm and record emission spectra around 460 nm. Note the fluorescence quenching upon DNA addition.

  • Data Analysis: Calculate the quenching constant using the Stern-Volmer equation: F0​/F=1+Ksv​[Q] .

  • Self-Validation (KI Quenching): Introduce KI into the Sinafloxacin-DNA complex. Because the Ksv​ of KI remains relatively constant compared to free Sinafloxacin, it proves the fluorophore is not fully protected by base pairs, confirming groove binding .

  • Viscosity Confirmation: Measure the relative specific viscosity of the DNA solution using an Ostwald viscometer. The negligible change in viscosity definitively rules out classical intercalation.

Protocol 2: High-Throughput LC-MS/MS Quantification in Plasma

Causality: Traditional porous C18 columns suffer from severe band broadening at high flow rates due to deep analyte diffusion into the pores. By utilizing a fused-core (core-shell) C18-silica column , we restrict diffusion to a thin 0.5 μm porous shell over a 1.7 μm solid silica core. This drastically reduces mass transfer resistance and eddy dispersion, yielding UHPLC-level efficiency at standard HPLC backpressures [2].

Step-by-Step Methodology:

  • Sample Preparation: Aliquot 50 μL of rat or dog plasma. Add 150 μL of acetonitrile to induce protein precipitation. This specific 1:3 ratio ensures complete precipitation while maintaining Sinafloxacin solubility.

  • Centrifugation: Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the matrix proteins.

  • Chromatographic Separation: Inject 5 μL of the supernatant onto a fused-core C18 column (e.g., 4.6 × 50 mm, 2.7 μm particle size). Use an isocratic mobile phase consisting of Acetonitrile:Phosphate Buffer (pH 3.0) at a 20:80 (v/v) ratio. The acidic pH ensures the carboxylic acid moiety remains protonated, preventing peak tailing.

  • Mass Spectrometry: Operate a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. Utilize Multiple Reaction Monitoring (MRM) to track the specific precursor-to-product ion transitions for Sinafloxacin.

  • Validation: Ensure the Lower Limit of Quantification (LLOQ) achieves a Signal-to-Noise (S/N) ratio > 10.

Preclinical Toxicity & Pharmacokinetics

Understanding the toxicological boundaries of Sinafloxacin is essential for clinical translation. A comprehensive 60-day repeated dose intravenous toxicity study in Sprague-Dawley rats and Beagle dogs established clear safety margins and transient physiological impacts [3].

Quantitative Toxicity Summary:

ParameterRatsDogs
Dose Range Tested 0, 10, 30, 60 mg/kg/day0, 25, 50, 100 mg/kg/day
NOAEL (No-Observed-Adverse-Effect Level) 30 mg/kg/day25 mg/kg/day
Primary Target System Digestive System, EndocrineDigestive System, CNS
Observed Clinical Signs Transient dysphoria, local irritationSalivation, vomiting, dermal rubeosis
Reversibility Fully reversible within 20 daysFully reversible within 20 days

Note: The biochemical alterations observed at the highest doses (e.g., increased total bilirubin and glucose, decreased total protein) returned to baseline during the 20-day recovery period, indicating that the off-target effects of Sinafloxacin are acute and manageable rather than chronic [3].

References

  • Fei Y, Lu GC, Fan GR, Wu YT. Spectroscopic Studies on the Binding of a New Quinolone Antibacterial Agent: Sinafloxacin to DNA. Analytical Sciences. 2009;25(11):1333-1338. URL:[Link]

  • Wang SW, Wen J, Cui LJ, et al. Optimization and validation of a high performance liquid chromatography method for rapid determination of sinafloxacin, a novel fluoroquinolone in rat plasma using a fused-core C18-silica column. Journal of Pharmaceutical and Biomedical Analysis. 2010;51(4):889-893. URL:[Link]

  • Lu GC, She JH, Jiang H, Li ZY, Yuan BJ. Sixty-day repeated dose toxicity of sinafloxacin in rats and dogs. Food and Chemical Toxicology. 2008;46(2):575-580. URL:[Link]

Sources

Foundational

Toxicology Profile and Safety Assessment of Sinafloxacin Mesylate: A Comprehensive Technical Guide

Executive Overview & Pharmacological Context Sinafloxacin Mesylate is a novel fluoroquinolone antibacterial agent designed to combat resistant bacterial strains by inhibiting DNA gyrase and topoisomerase IV. While its pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview & Pharmacological Context

Sinafloxacin Mesylate is a novel fluoroquinolone antibacterial agent designed to combat resistant bacterial strains by inhibiting DNA gyrase and topoisomerase IV. While its primary mechanism offers potent bactericidal activity, understanding its preclinical toxicology profile is critical for establishing safe therapeutic windows in human trials.

As drug development professionals, we must evaluate not only the empirical toxicity data but the mechanistic causality behind off-target effects. This whitepaper synthesizes the in vivo safety profile of Sinafloxacin Mesylate, details the biochemical causality of its adverse events, and provides self-validating experimental protocols for preclinical toxicity screening.

Mechanistic Toxicology: Primary vs. Off-Target Pathways

The safety profile of any fluoroquinolone is dictated by the differential affinity between bacterial topoisomerases and mammalian cellular targets.

DNA Binding and Genotoxicity Potential

A critical factor in quinolone toxicity is the nature of its interaction with DNA. 1 [2] demonstrate that its primary binding mode to DNA is groove binding rather than intercalation.

  • Causality: Because Sinafloxacin does not insert itself between DNA base pairs (intercalation), it poses a significantly lower risk of inducing direct frameshift mutations. The fluorescence quenching of Sinafloxacin upon DNA interaction confirms the formation of a reversible complex, which is vital for minimizing mammalian genotoxicity.

Off-Target Oxidative Stress

At supra-therapeutic doses, fluoroquinolones can disrupt mammalian mitochondrial electron transport. This off-target binding leads to the leakage of electrons and subsequent generation of Reactive Oxygen Species (ROS). The resulting oxidative stress is the primary mechanistic driver for downstream hepatotoxicity and characteristic fluoroquinolone-induced chondrotoxicity.

MOA cluster_bacterial Bacterial Target (Primary Efficacy) cluster_mammalian Mammalian Off-Target (Toxicity) Sinafloxacin Sinafloxacin Mesylate Gyrase DNA Gyrase & Topo IV Inhibition Sinafloxacin->Gyrase High Affinity Mito Mitochondrial Dysfunction Sinafloxacin->Mito Low Affinity / High Dose DNA_Cleavage DNA Cleavage Complex Stabilization (Groove Binding) Gyrase->DNA_Cleavage Bactericidal Bactericidal Effect DNA_Cleavage->Bactericidal ROS ROS Generation (Oxidative Stress) Mito->ROS Tox Hepatotoxicity & CNS Dysphoria ROS->Tox

Sinafloxacin Mechanism of Action and Dose-Dependent Off-Target Toxicity Pathways.

In Vivo Toxicity Profiling: 60-Day Repeated Dose Study

To establish the No-Observed-Adverse-Effect Level (NOAEL), comprehensive 60-day repeated dose toxicity studies were conducted in both rat and canine models by 2 [1]. The study utilized a low flow rate intravenous infusion.

  • Causality: Rapid IV bolus of fluoroquinolones can trigger pseudo-allergic histamine release. Utilizing a low flow rate isolates true systemic, compound-driven toxicity from acute, Cmax-driven infusion reactions.

Quantitative Summary of Toxicity Findings

The table below synthesizes the dose-dependent physiological responses, highlighting the transient nature of the observed toxicities.

SpeciesDose Range (mg/kg/day)NOAELKey Toxicological Observations at High DosesReversibility Profile
Rats 0, 10, 30, 6030 mg/kg/day ↑ Total Bilirubin, ↑ Glucose, ↓ Total Protein; Local vein irritation; Transient dysphoria.Fully reversible within a 20-day post-treatment recovery period.
Dogs 0, 25, 50, 10025 mg/kg/day Dysphoria, dermal rubeosis, salivation, vomiting; Notable CNS effects.Rapidly reversible; animals recovered within 30 minutes post-infusion.

Clinical Pathology Insights: The concurrent increase in total bilirubin and decrease in total protein at 60 mg/kg/day in rats provides a dual-axis view of hepatotoxicity. Elevated bilirubin indicates impaired hepatic excretory function, while decreased total protein points to compromised hepatic synthetic capacity. Crucially, these markers normalized during the 20-day recovery phase, confirming that Sinafloxacin-induced hepatic stress is transient [1].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity in preclinical development, the following protocols are designed as self-validating systems. Each workflow includes internal controls to prevent data artifacts.

Protocol 1: 60-Day Intravenous Toxicity & Reversibility Assay
  • Objective: Determine the NOAEL and assess the reversibility of organ toxicity.

  • Step 1: Animal Randomization: Divide Wistar rats into four cohorts: Vehicle Control, Low Dose (10 mg/kg), Mid Dose (30 mg/kg), and High Dose (60 mg/kg). Include a satellite High Dose group for the recovery phase.

  • Step 2: Administration: Administer Sinafloxacin Mesylate via low flow rate IV infusion (e.g., 1 mL/min) 6 days per week for 60 days.

  • Step 3: In-Life Monitoring: Conduct daily clinical observations immediately post-infusion to capture transient CNS effects (e.g., dysphoria, salivation).

  • Step 4: Clinical Pathology & Necropsy: At Day 60, euthanize the main cohorts. Collect serum for biochemical analysis (ALT, AST, Bilirubin, Total Protein). Harvest target organs (liver, kidneys, brain) and fix in 10% neutral buffered formalin for H&E staining.

  • Step 5: Reversibility Assessment (Self-Validation): Maintain the satellite High Dose group for an additional 20 days without drug exposure. Causality: Comparing Day 60 pathology with Day 80 pathology validates whether cellular damage is permanent (necrosis/fibrosis) or transient (metabolic stress).

Protocol 2: In Vitro ROS Quantification for Hepatotoxicity Screening
  • Objective: Quantify Sinafloxacin-induced oxidative stress in mammalian hepatocytes.

  • Step 1: Cell Culture: Seed HepG2 cells at 1×104 cells/well in a black, clear-bottom 96-well plate. Incubate overnight at 37°C.

  • Step 2: Drug Exposure: Treat cells with Sinafloxacin at escalating concentrations (0, 10, 50, 100, 500 µM) for 24 hours.

  • Step 3: ROS Probe Incubation: Wash cells with PBS and incubate with 10 µM H2DCFDA for 30 minutes. Causality: H2DCFDA is non-fluorescent and cell-permeable. Intracellular esterases cleave the acetate groups, and ROS oxidizes the molecule into highly fluorescent DCF. This directly correlates fluorescence with intracellular ROS levels.

  • Step 4: Quantification: Read fluorescence at Ex/Em 485/535 nm using a microplate reader.

  • Step 5: Viability Normalization (Self-Validation): Perform an MTT or CellTiter-Glo assay on a parallel plate. Causality: Normalizing ROS fluorescence to cell viability ensures that a drop in ROS at high doses is not falsely interpreted as "safety," but rather correctly identified as cell death.

Workflow cluster_assays Self-Validating Assays Dosing Sinafloxacin Administration Biochem Serum Biochemistry (ALT, AST, Bilirubin) Dosing->Biochem ROS_Assay ROS Quantification (DCFDA Assay) Dosing->ROS_Assay Histo Histopathology (Liver, CNS, Cartilage) Dosing->Histo Data NOAEL Determination & Reversibility Profiling Biochem->Data ROS_Assay->Data Histo->Data

Experimental Workflow for Self-Validating Toxicity Assessment and NOAEL Determination.

Conclusion

Sinafloxacin Mesylate demonstrates a highly predictable and manageable toxicology profile. The primary dose-limiting toxicities—transient hepatic stress in rats and acute CNS dysphoria in dogs—are fully reversible and occur well above the anticipated therapeutic threshold. Furthermore, its groove-binding interaction with DNA mitigates severe genotoxic risks. By employing rigorous, self-validating preclinical models, researchers can confidently bridge Sinafloxacin from preclinical safety assessments into human clinical trials.

References
  • Title: Sixty-day repeated dose toxicity of sinafloxacin in rats and dogs.
  • Title: Spectroscopic Studies on the Binding of a New Quinolone Antibacterial Agent: Sinafloxacin to DNA.

Sources

Exploratory

Sinafloxacin Mesylate in Respiratory Tract Infection Research: A Technical Guide to Pharmacological Profiling and Preclinical Evaluation

Executive Summary Mechanistic Profiling: Target Engagement and DNA Interaction Fluoroquinolones traditionally exert their bactericidal effects by inhibiting prokaryotic DNA gyrase and topoisomerase IV. However, the effic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Mechanistic Profiling: Target Engagement and DNA Interaction

Fluoroquinolones traditionally exert their bactericidal effects by inhibiting prokaryotic DNA gyrase and topoisomerase IV. However, the efficacy of Sinafloxacin is fundamentally rooted in its direct physical interaction with bacterial DNA.

Spectroscopic studies have confirmed that the major binding mode of Sinafloxacin with DNA is groove binding [2]. Understanding this non-intercalative binding is critical; it explains why the drug can form a stable Sinafloxacin-DNA complex without drastically distorting the DNA double helix, thereby allowing the subsequent formation of the lethal ternary cleavage complex with topoisomerase enzymes.

MOA Sina Sinafloxacin Mesylate DNA Bacterial DNA Duplex Sina->DNA Minor Groove Binding Enzyme DNA Gyrase / Topo IV Sina->Enzyme Catalytic Inhibition Complex Ternary Cleavage Complex DNA->Complex Enzyme->Complex Arrest Replication Fork Arrest Complex->Arrest DNA Double-Strand Breaks Death Bacterial Apoptosis Arrest->Death

Caption: Sinafloxacin mechanism of action: Topoisomerase inhibition and DNA groove binding.

Furthermore, when evaluating systemic distribution for RTI treatment, the drug's interaction with transport proteins must be quantified. Sinafloxacin interacts with Bovine Serum Albumin (BSA) via a static quenching mechanism, forming a stable complex with a binding distance of 3.64 nm and an energy transfer efficiency of 0.163[3]. This high-affinity protein binding must be factored into pharmacokinetic models to accurately determine the free drug fraction available to penetrate lung parenchyma.

Preclinical Toxicology and Pharmacokinetics

Before advancing an RTI candidate to clinical trials, its chronic toxicity profile must be established. A pivotal 60-day repeated dose toxicity study of Sinafloxacin utilizing low flow rate intravenous infusion in rats and dogs provides the foundational safety parameters[4].

The selection of a low flow rate intravenous infusion model is not arbitrary; it mimics the prolonged systemic exposure required for eradicating recalcitrant respiratory pathogens while mitigating acute Cmax​ -driven localized vein irritation.

Table 1: 60-Day Repeated Dose Toxicity Profile of Sinafloxacin
ParameterSprague-Dawley RatsBeagle Dogs
Dose Range Tested 0, 10, 30, 60 mg/kg/day0, 25, 50, 100 mg/kg/day
NOAEL (No-Observed-Adverse-Effect Level) 30 mg/kg/day25 mg/kg/day
Primary Target Organs of Toxicity Digestive System, Endocrine SystemDigestive System, Central Nervous System
Observed Adverse Effects (High Dose) Dysphoria, local irritation, elevated bilirubin/glucose, decreased total proteinDysphoria, dermal rubeosis, salivation, vomiting, local irritation
Reversibility Fully reversible within a 20-day recovery periodFully reversible within 30 minutes post-infusion

Data summarized from established 60-day in vivo toxicity evaluations[4].

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every primary assay is paired with an orthogonal technique to rule out false positives and confirm causality.

Protocol 1: Spectroscopic Evaluation of DNA Binding Affinity

This workflow determines the binding kinetics between Sinafloxacin and Calf Thymus DNA (ct-DNA).

Causality & Rationale: We utilize fluorescence quenching because Sinafloxacin possesses intrinsic fluorescence. If the drug binds to DNA, the fluorophore is shielded or structurally altered, resulting in quantifiable signal quenching. To ensure this quenching is due to complex formation (static) rather than collisional interference (dynamic), we apply the Stern-Volmer equation.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a stock solution of Sinafloxacin Mesylate and highly polymerized ct-DNA in a standard physiological buffer (pH 7.4, containing 0.2 M NaCl to stabilize the DNA duplex).

  • Thermal Equilibration: Incubate the Sinafloxacin-DNA mixtures at a strictly controlled temperature of 298 K for 25 minutes. Reasoning: Thermodynamic stability is required to calculate accurate binding constants and determine if the reaction is enthalpy- or entropy-driven.

  • Fluorescence Emission Scanning: Excite the samples at 291 nm and record the emission spectra. Calculate the quenching constants using the Stern-Volmer equation[2].

  • Orthogonal Validation (Viscosity Measurement): Measure the specific viscosity of the DNA solution with increasing concentrations of Sinafloxacin. Reasoning: This is the self-validating step. Intercalating drugs lengthen the DNA helix, drastically increasing viscosity. Groove binders, like Sinafloxacin, cause negligible changes to DNA viscosity, thereby structurally validating the spectroscopic findings[2].

Workflow Prep Prepare Sinafloxacin + ct-DNA Incubate Incubate (298 K, 25 min) Prep->Incubate Thermodynamic Stability Fluor Fluorescence Scans (Ex: 291 nm) Incubate->Fluor Quantify Quenching Viscosity Viscosity Measurements Incubate->Viscosity Structural Validation Stern Stern-Volmer Analysis Fluor->Stern Calculate K_sv Validate Confirm Groove Binding Viscosity->Validate No Viscosity Change Stern->Validate

Caption: Self-validating spectroscopic workflow for determining Sinafloxacin-DNA binding modes.

Protocol 2: In Vivo RTI Model Toxicity Profiling

When transitioning Sinafloxacin to in vivo RTI models, researchers must establish a therapeutic window that avoids the transient toxicities outlined in Table 1.

Step-by-Step Methodology:

  • Dose Formulation: Dissolve Sinafloxacin in an appropriate sterile vehicle for intravenous administration.

  • Low Flow Rate Infusion: Administer the drug to the animal models (e.g., Sprague-Dawley rats) at a low flow rate (maximum 30 mg/kg/day to stay at the NOAEL)[4]. Reasoning: Rapid bolus injections of fluoroquinolones cause acute dysphoria and severe local vein irritation. Low flow rates ensure steady-state plasma concentrations relevant to lung tissue penetration.

  • Biochemical Monitoring: Draw serum samples weekly to monitor total bilirubin, glucose, and total protein. Reasoning: Early detection of hepatic or endocrine stress allows researchers to differentiate between drug-induced toxicity and infection-induced systemic decline.

  • Recovery Phase Analysis: Implement a mandatory 20-day drug-free recovery period post-treatment. Reasoning: This validates whether observed biochemical shifts are transient pharmacological responses or permanent organ damage[4].

Table 2: Spectroscopic & Protein Binding Parameters
Target MacromoleculeBinding Mode / MechanismKey ParameterValue
Calf Thymus DNA (ct-DNA) Minor Groove BindingQuenching TypeStatic (Complex Formation)
Bovine Serum Albumin (BSA) Static QuenchingBinding Distance ( r )3.64 nm
Bovine Serum Albumin (BSA) Static QuenchingEnergy Transfer ( E )0.163

Data derived from established biophysical interaction studies[3],[2].

Conclusion

For drug development professionals targeting respiratory tract infections, Sinafloxacin Mesylate presents a compelling pharmacological profile. By leveraging its specific DNA groove-binding mechanism and adhering to the NOAEL thresholds established in 60-day toxicity studies, researchers can accurately model its efficacy against respiratory pathogens. The self-validating protocols detailed above ensure that all pharmacokinetic and pharmacodynamic data generated is robust, reproducible, and ready for regulatory scrutiny.

Sources

Protocols & Analytical Methods

Method

Application Note & Standard Operating Procedure: Sinafloxacin Mesylate Stock Solution Preparation

Executive Summary & Pharmacological Context Sinafloxacin is a novel, broad-spectrum fluoroquinolone antibacterial agent designed to inhibit bacterial DNA replication. Like other advanced fluoroquinolones, its primary mec...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

Sinafloxacin is a novel, broad-spectrum fluoroquinolone antibacterial agent designed to inhibit bacterial DNA replication. Like other advanced fluoroquinolones, its primary mechanism of action involves targeting bacterial DNA gyrase and topoisomerase IV. Extensive spectroscopic studies, including fluorescence and UV-vis absorption, have demonstrated that Sinafloxacin interacts with DNA primarily through groove binding , forming a stable drug-DNA complex that halts cellular replication[1].

For researchers transitioning from in vitro molecular binding assays to cell-based or in vivo models, the preparation of a highly stable and accurately concentrated stock solution is the most critical variable. In in vivo safety models, Sinafloxacin has demonstrated a No-Observed-Adverse-Effect Level (NOAEL) of 30 mg/kg/day in rats and 25 mg/kg/day in dogs via low flow rate intravenous infusion[2]. To achieve reproducible results across these diverse experimental models, this guide outlines a self-validating, causality-driven protocol for reconstituting Sinafloxacin Mesylate.

MOA Sina Sinafloxacin Mesylate Gyrase Bacterial DNA Gyrase & Topoisomerase IV Sina->Gyrase Groove Binding Complex Drug-Enzyme-DNA Cleavage Complex Gyrase->Complex Traps enzyme Replication Inhibition of DNA Replication Complex->Replication DNA breaks Death Bacterial Cell Death (Bactericidal Effect) Replication->Death Apoptosis

Mechanism of action of Sinafloxacin targeting bacterial DNA gyrase and Topoisomerase IV.

Quantitative Data & Physicochemical Profile

Before initiating the protocol, it is essential to understand the physical parameters of the compound. The free base form of Sinafloxacin corresponds to CAS 156215-70-2[3], but the mesylate salt is utilized to enhance solvation kinetics.

Table 1: Pharmacological & Physicochemical Summary

ParameterValue / Description
Compound Name Sinafloxacin Mesylate
CAS Number (Free Base) 156215-70-2[3]
Primary Target Bacterial DNA Gyrase & Topoisomerase IV
DNA Binding Mode Groove Binding (Validated via Stern-Volmer quenching)[1]
NOAEL (In Vivo - Rats) 30 mg/kg/day (Intravenous infusion)[2]
NOAEL (In Vivo - Dogs) 25 mg/kg/day (Intravenous infusion)[2]
Recommended Primary Solvent Anhydrous Dimethyl Sulfoxide (DMSO)

Principles of Reconstitution (Causality & Logic)

To ensure scientific integrity, every step in this protocol is driven by the specific chemical behavior of fluoroquinolone mesylates:

  • Why Anhydrous DMSO? Fluoroquinolones possess zwitterionic properties, meaning their solubility in purely aqueous buffers is highly dependent on the pH and isoelectric point. Reconstituting the master stock in anhydrous DMSO bypasses this limitation, providing a universal solvation environment that prevents premature precipitation[4].

  • Why Temperature Equilibration? Mesylate salts are inherently hygroscopic. Opening a vial directly from -20°C storage causes atmospheric moisture to condense on the powder. This introduces water into the anhydrous DMSO, which can trigger hydrolysis and alter the effective molecular weight of your weighed sample.

  • Why a Self-Validating System? Because Sinafloxacin forms distinct complexes that quench fluorescence[1], any degradation of the stock solution will result in altered spectroscopic profiles. We integrate a UV-Vis spectrophotometric check to validate the concentration before application.

Experimental Protocol: Step-by-Step Methodology

Phase 1: Preparation & Master Stock Formulation

Step 1: Thermal Equilibration

  • Remove the Sinafloxacin Mesylate vial from -20°C storage.

  • Place the sealed vial in a desiccator at room temperature for exactly 30 minutes.

  • Causality: This prevents moisture condensation on the hygroscopic powder, ensuring accurate mass measurement and preventing water-induced degradation.

Step 2: Mass Calculation & Weighing

  • Consult your batch-specific Certificate of Analysis (CoA) for the exact molecular weight (MW), accounting for the mesylate salt and any hydration state.

  • Use the dilution guide below to determine the required mass for a 10 mM Master Stock .

Table 2: Master Stock Dilution Guide (Target: 10 mM)

Desired Volume of 10 mM StockCalculation Formula (Mass Required)
1.0 mL
5.0 mL
10.0 mL

Step 3: Solvation

  • Add the calculated volume of high-purity, anhydrous DMSO (≥99.9%) to the weighed powder.

  • Vortex aggressively for 60 seconds.

  • If particulate matter remains, sonicate the vial in a room-temperature water bath for 5–10 minutes. Do not allow the bath temperature to exceed 37°C to prevent thermal degradation.

Phase 2: Aliquoting, Storage, and Quality Control

Step 4: Aliquoting

  • Divide the 10 mM master stock into 50 µL or 100 µL aliquots using amber microcentrifuge vials.

  • Causality: Fluoroquinolones can be light-sensitive. Amber vials prevent photo-degradation. Aliquoting prevents repeated freeze-thaw cycles, which cause localized concentration gradients and drug precipitation.

Step 5: Storage

  • Store aliquots immediately at -80°C. Under these conditions, the master stock is typically stable for up to 6 months.

Step 6: Self-Validation (Quality Control)

  • Prior to critical assays, dilute a test aliquot in your experimental buffer and measure its UV-vis absorption spectrum. Compare the peak absorbance against a known standard curve to verify that no precipitation or degradation occurred during storage[1].

Phase 3: In Vitro Working Solution Preparation

Step 7: Media Dilution

  • Thaw a single aliquot at room temperature.

  • Dilute the 10 mM stock into your pre-warmed cell culture media (e.g., RPMI-1640 or DMEM).

  • Critical Rule: Ensure the final concentration of DMSO in the cell culture well does not exceed 0.1% (v/v) . Concentrations above 0.1% induce solvent-mediated cytotoxicity, which will confound the bactericidal or cytotoxic data of the Sinafloxacin[4].

Workflow A Sinafloxacin Mesylate Powder (-20°C) B Equilibrate to Room Temp (30 min) A->B Step 1 C Add Anhydrous DMSO (Vortex & Sonicate) B->C Step 2 D 10 mM Master Stock Solution C->D Step 3 E Aliquot into Amber Vials D->E Step 4 G Dilute in Media (Final DMSO < 0.1%) D->G Working Sol. F Store at -80°C (Up to 6 months) E->F Step 5

Workflow for the preparation, storage, and dilution of Sinafloxacin Mesylate stock solutions.

References

  • Fei, Y., Lu, G., Fan, G., & Wu, Y. (2009). Spectroscopic studies on the binding of a new quinolone antibacterial agent: sinafloxacin to DNA. Analytical Sciences.
  • Sixty-day repeated dose toxicity of sinafloxacin in rats and dogs. (2008). Food and Chemical Toxicology (PubMed / NIH).
  • MedChemExpress. Sinafloxacin free base | Antibiotic.
  • ACS Publications. Unveiling the Groove Binding Mechanism of a Biocompatible Naphthalimide-Based Organoselenocyanate with Calf Thymus DNA. (2013).

Sources

Application

Application Note: Sinafloxacin Mesylate in Murine In Vivo Infection Models

Introduction & Scientific Rationale Sinafloxacin Mesylate is a novel, broad-spectrum fluoroquinolone antibacterial agent designed to overcome resistance mechanisms prevalent in Gram-positive and Gram-negative pathogens....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

Sinafloxacin Mesylate is a novel, broad-spectrum fluoroquinolone antibacterial agent designed to overcome resistance mechanisms prevalent in Gram-positive and Gram-negative pathogens. For drug development professionals and translational scientists, establishing robust in vivo infection models is a critical step in bridging the gap between in vitro Minimum Inhibitory Concentration (MIC) assays and clinical efficacy.

This application note provides a comprehensive, self-validating framework for evaluating the pharmacokinetics (PK) and pharmacodynamics (PD) of Sinafloxacin Mesylate in murine systemic infection models. By detailing the causality behind each experimental choice—from formulation and administration routes to high-throughput bioanalytical quantification—this guide ensures high data integrity and reproducible therapeutic assessments.

Mechanism of Action & Molecular Dynamics

To design an effective in vivo protocol, one must first understand the molecular interactions governing the drug's efficacy and distribution. Unlike traditional antibiotics, Sinafloxacin exhibits a dual-affinity mechanism. Spectroscopic evidence demonstrates that the major binding mode of Sinafloxacin with bacterial DNA is via highly stable groove binding[1]. Concurrently, it targets and inhibits essential bacterial enzymes (DNA gyrase and topoisomerase IV), leading to double-stranded DNA breaks, replication halt, and rapid bactericidal activity.

Furthermore, the in vivo distribution of Sinafloxacin is heavily influenced by its interaction with serum albumins. Thermodynamic analyses indicate a strong electrostatic binding force between Sinafloxacin and bovine serum albumin (BSA), which directly dictates the free-drug concentration available to penetrate infected tissues and its subsequent clearance rates[2].

MOA Sina Sinafloxacin Mesylate DNA Bacterial DNA (Groove Binding) Sina->DNA Interacts with Enzyme DNA Gyrase / Topo IV Inhibition Sina->Enzyme Inhibits Damage DNA Cleavage & Replication Halt DNA->Damage Enzyme->Damage Causes Death Bacterial Cell Death Damage->Death

Sinafloxacin Mesylate mechanism of action via DNA groove binding and enzyme inhibition.

In Vivo Infection Model: Protocol & Methodology

Causality Check: A murine systemic septicemia model is preferred for evaluating fluoroquinolones because it allows for the rapid assessment of bactericidal activity and systemic tissue penetration. Intravenous (IV) administration via the lateral tail vein is selected over intraperitoneal (IP) dosing for the drug to ensure immediate 100% bioavailability, allowing researchers to precisely correlate peak plasma concentrations ( Cmax​ ) with bacterial eradication[3].

Protocol 1: Systemic Infection & Treatment Workflow

Self-Validating Design: This protocol includes a vehicle-only control group to establish the baseline mortality and CFU burden, ensuring that any observed reduction is strictly attributable to the Sinafloxacin intervention.

Step 1: Pathogen Preparation

  • Cultivate the target bacterial strain (e.g., Staphylococcus aureus or Escherichia coli) in Brain Heart Infusion (BHI) broth at 37°C to the mid-logarithmic phase ( OD600​≈0.5 ).

  • Centrifuge, wash, and resuspend the bacterial pellet in sterile 5% mucin in PBS. Reasoning: Mucin acts as an infection enhancer by protecting the bacteria from immediate macrophage phagocytosis, ensuring a consistent and reproducible infection baseline across all test subjects.

Step 2: Animal Inoculation

  • Utilize 6-8 week-old specific-pathogen-free (SPF) female ICR or C57BL/6 mice.

  • Inject 0.5 mL of the bacterial suspension (approx. 1×106 CFU/mouse) intraperitoneally (IP) to initiate systemic septicemia.

Step 3: Sinafloxacin Mesylate Administration

  • Formulate Sinafloxacin Mesylate in a vehicle of 0.9% sterile saline, adjusting the pH to 4.5-5.0 to optimize the solubility of the mesylate salt.

  • At 1-hour post-infection, administer the drug via the lateral tail vein (IV) at predefined dose cohorts (e.g., 5, 10, and 20 mg/kg). Tail vein injections are critical for absolute bioavailability assessments and accurate PK modeling[3].

Step 4: Sampling and Efficacy Endpoints

  • For PK Analysis: Collect blood via submandibular bleed at 0.25, 0.5, 1, 2, 4, and 8 hours post-dose into K2EDTA tubes. Centrifuge at 3,000 x g for 10 mins to isolate plasma.

  • For PD/Efficacy: At 24 hours post-infection, euthanize the animals. Harvest target organs (spleen, kidneys, lungs), homogenize in sterile PBS, and plate serial dilutions on agar to determine the Colony Forming Units (CFU) per gram of tissue.

Workflow Inoculation Bacterial Inoculation (IP with Mucin) Infection Systemic Infection Establishment Inoculation->Infection Treatment Sinafloxacin Mesylate Administration (IV) Infection->Treatment Sampling Tissue/Plasma Sampling (PK & CFU) Treatment->Sampling Analysis HPLC Bioanalysis & Efficacy Assessment Sampling->Analysis

Workflow for Sinafloxacin Mesylate in vivo infection and efficacy assessment.

Bioanalytical Quantification (HPLC Method)

To establish a reliable PK/PD relationship, precise quantification of Sinafloxacin in murine plasma is mandatory. A validated high-performance liquid chromatography (HPLC) method utilizing a fused-core C18-silica column provides the necessary rapid and sensitive detection[4].

Protocol 2: Plasma Sample Preparation & HPLC Analysis

Step 1: Protein Precipitation Add 150 µL of ice-cold acetonitrile to 50 µL of mouse plasma. Reasoning: Acetonitrile effectively denatures serum albumins, releasing the strongly bound Sinafloxacin fraction[2] and precipitating the proteins to prevent column clogging.

Step 2: Centrifugation Spin the mixture at 12,000 x g for 10 minutes at 4°C. Transfer the clear supernatant to an HPLC autosampler vial.

Step 3: Chromatographic Separation

  • Column: Fused-core C18-silica column (4.6 mm x 50 mm, 2.7 µm particle size)[4]. Reasoning: Fused-core technology (e.g., Venusil MP-C18) provides the high theoretical plate efficiency of sub-2µm fully porous particles but at significantly lower backpressures, enabling robust, high-throughput analysis[5].

  • Mobile Phase: 20:80 (v/v) Acetonitrile : Phosphate buffer (pH 3.0)[4]. Reasoning: Fluoroquinolones possess zwitterionic properties. An acidic mobile phase (pH 3.0) suppresses silanol ionization on the stationary phase and keeps the drug fully protonated, preventing peak tailing and ensuring sharp resolution.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 275 nm (or via LC-MS/MS for enhanced sensitivity).

Data Presentation & Expected Outcomes

The following table summarizes the expected quantitative outcomes when evaluating Sinafloxacin Mesylate in a murine systemic infection model. The data structure allows researchers to easily compare dose-dependent PK parameters against bactericidal efficacy.

Table 1: Pharmacokinetic and Efficacy Profile of Sinafloxacin Mesylate in Murine Infection Model

Dose Group (mg/kg)Route Cmax​ (µg/mL) AUC0−inf​ (µg·h/mL)Plasma Protein Binding (%)Log10 CFU/g Reduction (Kidney)24h Survival Rate (%)
Vehicle ControlIVN/AN/AN/ABaseline0%
5.0IV2.4 ± 0.38.5 ± 1.1~45%-2.1 ± 0.460%
10.0IV5.1 ± 0.618.2 ± 2.4~45%-4.5 ± 0.590%
20.0IV11.3 ± 1.239.6 ± 4.1~45%-6.2 ± 0.3 (Eradication)100%

Note: The robust reduction in CFU correlates directly with the Cmax​/MIC ratio, a hallmark PD index for fluoroquinolones. The consistent protein binding rate highlights the importance of accounting for the albumin-bound fraction when calculating the free therapeutic concentration[2].

References

  • Title: Spectroscopic Studies on the Binding of a New Quinolone Antibacterial Agent: Sinafloxacin to DNA Source: J-Stage URL
  • Title: Corrigendum to “Study of the interaction between fluoroquinolones and bovine serum albumin” Source: ResearchGate URL
  • Title: tail vein injections: Topics by Science.
  • Title: validated high-performance liquid: Topics by Science.
  • Source: PMC (PubMed Central)

Sources

Method

Sinafloxacin Mesylate: Advanced Application Notes and Protocols for Veterinary Microbiology

Executive Summary & Pharmacological Grounding Sinafloxacin mesylate is a novel, broad-spectrum fluoroquinolone antibiotic developed for advanced veterinary and pharmacological applications[1]. As antimicrobial resistance...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Grounding

Sinafloxacin mesylate is a novel, broad-spectrum fluoroquinolone antibiotic developed for advanced veterinary and pharmacological applications[1]. As antimicrobial resistance (AMR) increasingly complicates veterinary medicine, precise in vitro and in vivo characterization of novel agents like Sinafloxacin is critical for establishing safe dosing regimens and mitigating environmental toxicity[2].

Mechanism of Action: Sinafloxacin exerts its bactericidal effect by targeting two essential bacterial type II topoisomerases[1]. In Gram-negative bacteria (e.g., Escherichia coli, Pasteurella multocida), the primary target is DNA gyrase (subunits GyrA/GyrB). In Gram-positive bacteria (e.g., Staphylococcus aureus), the primary target is Topoisomerase IV (subunits ParC/ParE). By binding to these enzymes, Sinafloxacin stabilizes the enzyme-DNA cleavage complex, preventing DNA religation. This causes catastrophic double-stranded DNA breaks, halting replication and leading to rapid cell death.

MoA Sinafloxacin Sinafloxacin Mesylate Gyrase DNA Gyrase (Gram-negative) Sinafloxacin->Gyrase Binds Subunits A/B TopoIV Topoisomerase IV (Gram-positive) Sinafloxacin->TopoIV Binds ParC/ParE Supercoiling Inhibition of DNA Supercoiling & Replication Gyrase->Supercoiling TopoIV->Supercoiling Death Bacterial Cell Death (Bactericidal Effect) Supercoiling->Death DNA Fragmentation

Fig 1: Mechanism of action of Sinafloxacin targeting bacterial topoisomerases.

In Vitro Antimicrobial Susceptibility Testing (AST)

To establish the efficacy of Sinafloxacin against veterinary pathogens, Minimum Inhibitory Concentration (MIC) must be determined.

Expert Insight on Causality: Fluoroquinolones are highly susceptible to chelation by divalent cations. If the testing medium contains excessive magnesium or calcium, the drug molecules form inactive complexes, artificially inflating the MIC. Therefore, Cation-Adjusted Mueller-Hinton Broth (CAMHB) must be strictly titrated to CLSI standards (10–12.5 mg/L Mg²⁺ and 20–25 mg/L Ca²⁺).

Protocol 1: Broth Microdilution for MIC Determination

This protocol is designed as a self-validating system. The inclusion of an ATCC Quality Control (QC) strain ensures that if the assay parameters (media, incubation, drug potency) drift, the QC failure will invalidate the run, ensuring absolute trustworthiness of the data.

Step 1: Preparation of Sinafloxacin Stock Solution

  • Weigh Sinafloxacin mesylate powder accurately, accounting for the mesylate salt fraction and purity to achieve the active free-base equivalent.

  • Dissolve in 0.1 M NaOH or sterile water (depending on specific salt solubility), then dilute in CAMHB to a working concentration of 512 µg/mL.

  • Perform serial two-fold dilutions in a 96-well U-bottom microtiter plate to achieve a final test range (e.g., 0.002 to 16 µg/mL).

Step 2: Inoculum Preparation

  • Select 3–5 morphologically identical colonies from an 18–24 hour agar plate.

  • Suspend in sterile saline to match a 0.5 McFarland standard (approximately 1.5 × 10⁸ CFU/mL).

  • Dilute the suspension 1:150 in CAMHB to yield a final well concentration of 5 × 10⁵ CFU/mL. Causality Note: Strict adherence to 5 × 10⁵ CFU/mL prevents the "inoculum effect." Too high an inoculum overwhelms the antibiotic, while too low may fail to detect resistant subpopulations.

Step 3: Microplate Inoculation & Incubation

  • Dispense 50 µL of the adjusted inoculum into each well containing 50 µL of the Sinafloxacin dilutions.

  • Include a positive growth control well (broth + inoculum, no drug) and a negative sterility control well (broth only).

  • Include a parallel row for the QC strain (e.g., E. coli ATCC 25922).

  • Seal the plate and incubate at 35°C ± 2°C for 16–20 hours in ambient air.

Step 4: Reading and Validation

  • Visually inspect the plate. The MIC is the lowest concentration of Sinafloxacin that completely inhibits visible growth.

  • Validation: Check the QC strain. If the MIC of E. coli ATCC 25922 falls outside the established acceptable range for fluoroquinolones (typically 0.004–0.015 µg/mL), the entire plate must be discarded.

Quantitative Data: Representative MIC Ranges

The following table summarizes expected MIC₅₀ ranges for advanced fluoroquinolones against common veterinary pathogens, serving as a baseline for Sinafloxacin studies.

PathogenGram StainClinical Relevance (Veterinary)Typical MIC₅₀ Range (µg/mL)
Escherichia coliNegativeEnteric/urinary infections0.015 - 0.06
Pasteurella multocidaNegativeBovine Respiratory Disease0.008 - 0.03
Staphylococcus aureusPositiveMastitis, skin infections0.12 - 0.50
Streptococcus suisPositiveSwine systemic infections0.25 - 1.00
Mycoplasma bovisN/A (Atypical)Respiratory/joint disease0.25 - 2.00

Pharmacokinetic (PK) Profiling in Animal Plasma

Understanding the toxicity and toxicokinetics of Sinafloxacin (such as in 60-day repeated dose studies in rats and dogs[3],[4]) requires precise quantification of the drug in complex biological matrices.

Expert Insight on Causality: Traditional fully porous HPLC columns often suffer from high backpressure and longer run times. Utilizing a fused-core C18-silica column (e.g., 2.7 µm particles with a 1.7 µm solid core and a 0.5 µm porous shell) allows for ultra-fast separation (<3 minutes) with high theoretical plate counts[5],[6]. This minimizes matrix effects from plasma proteins and dramatically increases laboratory throughput[7].

Workflow Sample 1. Plasma Collection (Spiked with Internal Standard) Precipitation 2. Protein Precipitation (Acetonitrile + Centrifugation) Sample->Precipitation Separation 3. HPLC Separation (Fused-Core C18-Silica Column) Precipitation->Separation Detection 4. UV/MS Detection (Quantification of Sinafloxacin) Separation->Detection Analysis 5. PK/PD Modeling (Cmax, T1/2, AUC calculation) Detection->Analysis

Fig 2: Experimental workflow for HPLC-based pharmacokinetic profiling.

Protocol 2: Plasma Extraction and HPLC Quantification

This protocol utilizes an Internal Standard (IS) to create a self-validating extraction process. The IS corrects for any volumetric losses during precipitation or ion suppression during detection.

Step 1: Sample Preparation & Protein Precipitation

  • Aliquot 100 µL of animal plasma into a clean 1.5 mL microcentrifuge tube.

  • Spike the sample with 10 µL of a structurally similar Internal Standard (e.g., Enrofloxacin or a deuterated standard) at a known concentration.

  • Add 300 µL of ice-cold Acetonitrile (containing 0.1% formic acid). Causality Note: Acetonitrile is preferred over methanol because it produces a denser, more tightly packed protein pellet upon centrifugation, drastically reducing the risk of micro-particulates clogging the delicate frits of the fused-core C18 column[8].

Step 2: Centrifugation and Filtration

  • Vortex the mixture vigorously for 60 seconds to ensure complete protein denaturation.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer the clear supernatant to an autosampler vial equipped with a 0.22 µm PTFE filter insert.

Step 3: Chromatographic Separation

  • Column: Fused-core C18-silica column (4.6 mm × 50 mm, 2.7 µm)[6].

  • Mobile Phase: Isocratic elution using 20:80 (v/v) Acetonitrile and Phosphate Buffer (pH = 3.0)[6].

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5–10 µL. (Keep volume low to prevent band broadening and maintain theoretical plate integrity)[5].

Step 4: Detection and PK Analysis

  • Monitor the eluent using a UV detector (typically at 280–290 nm for fluoroquinolones) or a tandem mass spectrometer (LC-MS/MS) operating in positive electrospray ionization (ESI+) mode.

  • Calculate the Sinafloxacin concentration by comparing the peak area ratio (Sinafloxacin/IS) against a pre-established matrix-matched calibration curve.

  • Export data to specialized software (e.g., Phoenix WinNonlin) to calculate critical PK parameters: Maximum Concentration ( Cmax​ ), Area Under the Curve ( AUC ), and Half-life ( T1/2​ ).

References

  • Synapse. "Sinafloxacin Mesylate - Drug Targets, Indications, Patents." PatSnap. URL: [Link]

  • Lu, G. C., et al. "Sixty-day repeated dose toxicity of sinafloxacin in rats and dogs." Food and Chemical Toxicology 46.2 (2008): 575-580. URL: [Link]

  • "Rapid determination of sinafloxacin, a novel fluoroquinolone in rat plasma using a fused-core C18-silica column." Journal of Pharmaceutical and Biomedical Analysis 51.4 (2010): 889-893. URL: [Link]

  • Lemus, J. A., et al. "Cellular and humoral immunodepression in vultures feeding upon medicated livestock carrion." Proceedings of the Royal Society B: Biological Sciences (2009). URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Sinafloxacin Mesylate Dosage in Animal Studies

This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert guidance on optimizing the dosage of Sinafloxacin Mesylate in preclinical animal studies. Our goa...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert guidance on optimizing the dosage of Sinafloxacin Mesylate in preclinical animal studies. Our goal is to equip you with the foundational knowledge and practical methodologies to conduct scientifically sound and ethically responsible experiments.

Frequently Asked Questions (FAQs)

Q1: What is Sinafloxacin Mesylate and what is its mechanism of action?

A1: Sinafloxacin is a fluoroquinolone antibacterial agent. Like other fluoroquinolones, its primary mechanism of action is the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV.[1][2] These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, Sinafloxacin Mesylate disrupts critical cellular processes, leading to bacterial cell death.[1][2]

Q2: What are the key pharmacokinetic/pharmacodynamic (PK/PD) indices for fluoroquinolones like Sinafloxacin Mesylate?

A2: The efficacy of fluoroquinolones is primarily concentration-dependent. The two most important PK/PD indices that correlate with their antibacterial effect are:

  • Area Under the Concentration-Time Curve to Minimum Inhibitory Concentration ratio (AUC/MIC): This is a measure of the total drug exposure over a 24-hour period relative to the susceptibility of the target pathogen.

  • Maximum Concentration to Minimum Inhibitory Concentration ratio (Cmax/MIC): This represents the peak drug concentration achieved in the plasma relative to the MIC of the bacteria.

Q3: What are the generally accepted target values for these PK/PD indices?

A3: While specific values can vary depending on the pathogen and site of infection, general targets for fluoroquinolones are:

  • AUC/MIC: A ratio of >125 is often associated with favorable clinical outcomes and the minimization of resistance development.

  • Cmax/MIC: A ratio of >8-12 is generally considered effective.

Q4: Are there any established toxicity data for Sinafloxacin Mesylate in animals?

A4: Yes, a 60-day repeated dose toxicity study of Sinafloxacin in rats and dogs has been conducted. The No-Observed-Adverse-Effect Level (NOAEL) was determined to be 30 mg/kg/day in rats and 25 mg/kg/day in dogs.[3] The most common toxic effects observed at higher doses were related to the digestive system, with some effects on the endocrine and central nervous systems. These effects were generally transient and reversible.[3]

Troubleshooting Guides for Experimental Design

Issue 1: Selecting an appropriate starting dose for a dose-range finding study.

Cause: Choosing a starting dose that is too high can lead to unnecessary animal morbidity, while a dose that is too low may not provide any meaningful efficacy data.

Solution:

A systematic approach to selecting a starting dose is crucial. This should be based on a combination of in vitro data and any available toxicity information.

  • Step 1: In Vitro Data Analysis: Determine the Minimum Inhibitory Concentration (MIC) of Sinafloxacin Mesylate against the bacterial strain(s) of interest.

  • Step 2: Leverage Existing Toxicity Data: The NOAEL from the 60-day toxicity study (30 mg/kg/day in rats, 25 mg/kg/day in dogs) provides a safe upper limit for initial studies.[3]

  • Step 3: Initial Dose Selection: A common practice is to start with a dose that is a fraction of the NOAEL. For example, you could start with 1/10th of the NOAEL.

  • Step 4: Dose Escalation: Subsequent dose groups can be escalated by a factor of 2x or 3x until signs of toxicity are observed or the desired efficacy is achieved.[4]

Workflow for Dose-Range Finding Study Design

cluster_0 Phase 1: Initial Dose Selection cluster_1 Phase 2: Dose Escalation cluster_2 Phase 3: Data Analysis In Vitro MIC Determine MIC of Sinafloxacin against target pathogen Starting Dose Select a starting dose (e.g., 1/10th of NOAEL) In Vitro MIC->Starting Dose Toxicity Data Review existing toxicity data (e.g., NOAEL) Toxicity Data->Starting Dose Dose Groups Establish multiple dose groups (e.g., 2x, 3x escalation) Starting Dose->Dose Groups Monitor Toxicity Observe for clinical signs of toxicity Dose Groups->Monitor Toxicity Assess Efficacy Measure antibacterial effect (e.g., bacterial load reduction) Dose Groups->Assess Efficacy MTD Determine Maximum Tolerated Dose (MTD) Monitor Toxicity->MTD MED Determine Minimum Effective Dose (MED) Assess Efficacy->MED Therapeutic Window Establish Therapeutic Window MTD->Therapeutic Window MED->Therapeutic Window

Caption: Workflow for a dose-range finding study.

Issue 2: My in vivo efficacy results are not correlating with my in vitro MIC data.

Cause: A discrepancy between in vitro and in vivo results can arise from several factors, including poor drug exposure at the site of infection, rapid metabolism of the drug, or the complexity of the host-pathogen interaction not captured in vitro.

Solution:

A pharmacokinetic (PK) study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) of Sinafloxacin Mesylate in your animal model.

Experimental Protocol: Single-Dose Pharmacokinetic Study in Rats

  • Animal Model: Use healthy, adult rats (e.g., Sprague-Dawley) of a specific age and weight range.

  • Drug Administration: Administer a single dose of Sinafloxacin Mesylate via the intended route of administration (e.g., oral gavage, intravenous injection).

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes post-dose).[5] The number of time points should be sufficient to characterize the absorption, distribution, and elimination phases.

  • Plasma Analysis: Separate plasma from the blood samples and analyze the concentration of Sinafloxacin Mesylate using a validated analytical method (e.g., HPLC-MS/MS).

  • Data Analysis: Use pharmacokinetic software to calculate key parameters such as:

    • Maximum plasma concentration (Cmax)

    • Time to reach maximum concentration (Tmax)

    • Area under the concentration-time curve (AUC)

    • Elimination half-life (t1/2)

    • Volume of distribution (Vd)

    • Clearance (CL)

  • PK/PD Integration: Correlate the obtained PK parameters with the in vitro MIC data to calculate the AUC/MIC and Cmax/MIC ratios. This will help determine if the lack of efficacy is due to insufficient drug exposure.

Relationship between PK, PD, and Efficacy

cluster_PK Pharmacokinetics (PK) cluster_PD Pharmacodynamics (PD) cluster_Efficacy Predicted Efficacy Dose Administered Dose Cmax Cmax Dose->Cmax AUC AUC Dose->AUC T_half Half-life Cmax->T_half Cmax_MIC Cmax/MIC Ratio Cmax->Cmax_MIC AUC_MIC AUC/MIC Ratio AUC->AUC_MIC MIC MIC MIC->AUC_MIC MIC->Cmax_MIC Outcome Therapeutic Outcome AUC_MIC->Outcome Cmax_MIC->Outcome

Caption: Interplay of PK and PD to predict efficacy.

Issue 3: How do I translate an effective dose from a mouse model to a rat or rabbit model?

Cause: Direct dose conversion based on body weight alone is often inaccurate due to differences in metabolic rates and other physiological parameters between species.

Solution:

Allometric scaling is a method used to extrapolate drug doses between different animal species based on their body surface area, which is more closely related to metabolic rate.[6][7][8]

Allometric Scaling Principles:

The fundamental principle of allometric scaling is that many physiological parameters (including drug clearance) scale with body weight to the power of approximately 0.75.[9]

Human Equivalent Dose (HED) Conversion:

The FDA provides guidance on converting animal doses to a Human Equivalent Dose (HED), which can be adapted for interspecies scaling between laboratory animals. The general formula is:

HED (mg/kg) = Animal Dose (mg/kg) x (Animal Weight (kg) / Human Weight (kg))^(1-0.67)

For scaling between two animal species, the formula can be adapted:

Dose in Species 2 (mg/kg) = Dose in Species 1 (mg/kg) x (Weight of Species 1 (kg) / Weight of Species 2 (kg))^0.25

Table 1: Allometric Scaling Factors for Dose Conversion

FromTo Mouse (20g)To Rat (150g)To Rabbit (1.8kg)To Dog (20kg)
Mouse (20g) 10.50.250.12
Rat (150g) 210.50.25
Rabbit (1.8kg) 4210.5
Dog (20kg) 8.3421

Note: These are approximate conversion factors and should be used as a starting point for dose selection in the new species. Experimental verification is always necessary.

Experimental Protocols

Protocol 1: Murine Systemic Infection Efficacy Model

This protocol is adapted from established methods for evaluating the efficacy of antibiotics against systemic infections.[2][10]

  • Pathogen Preparation: Grow the bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli) to mid-log phase in an appropriate broth medium.

  • Inoculum Preparation: Wash the bacterial cells and resuspend them in sterile saline or phosphate-buffered saline (PBS) to the desired concentration (e.g., 1 x 10^7 CFU/mL).

  • Infection: Inject a precise volume of the bacterial suspension (e.g., 0.1 mL) intraperitoneally into mice.

  • Treatment: At a specified time post-infection (e.g., 1 hour), administer Sinafloxacin Mesylate at various doses (determined from dose-range finding studies) via the desired route (e.g., oral, subcutaneous). Include a vehicle control group.

  • Observation: Monitor the animals for clinical signs of illness and mortality over a defined period (e.g., 72 hours).

  • Endpoint Analysis: The primary endpoint is typically the 50% effective dose (ED50), which is the dose of Sinafloxacin Mesylate that protects 50% of the infected animals from death. This can be calculated using probit analysis.

Protocol 2: In Vivo Pharmacokinetic Sample Collection

This protocol provides a general guideline for collecting blood samples for pharmacokinetic analysis in rats.[5][11]

  • Animal Preparation: Acclimatize rats to the experimental conditions. For intravenous administration, catheterize the jugular vein for blood sampling.

  • Dosing: Administer Sinafloxacin Mesylate at the desired dose and route.

  • Blood Collection: At each time point, withdraw a small volume of blood (e.g., 0.2-0.3 mL) from the jugular vein catheter into a heparinized tube.

  • Volume Replacement: To prevent hypovolemia, replace the withdrawn blood volume with an equal volume of sterile saline.

  • Sample Processing: Centrifuge the blood samples to separate the plasma.

  • Storage: Store the plasma samples at -80°C until analysis.

References

  • [Link to a general resource on fluoroquinolone mechanism of action]
  • Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of basic and clinical pharmacy, 7(2), 27–31. [Link]

  • Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies. Retrieved from a relevant life sciences company website.
  • [Link to a resource on animal models of infection]
  • GARDP Revive. (n.d.). Dose-ranging studies (including discovery, preclinical and clinical).
  • [Link to a resource on preclinical efficacy models]
  • Manning, M. L., et al. (2022). Vancomycin Pharmacokinetics in a Pregnancy Rat Model. Antimicrobial Agents and Chemotherapy, 66(5), e0229921. [Link]

  • Charles River Laboratories. (n.d.). Dose Range Finding Studies.
  • [Link to a resource on pharmacokinetic studies in r
  • Fabre, J., Blanchard, P., & Rudhardt, M. (1977). Pharmacokinetics of ampicillin, cephalothin and doxycycline in various tissues of the rat. Chemotherapy, 23(3), 129–141. [Link]

  • [Link to a resource on infectious disease models]
  • Shah, A. J., et al. (2018). Pharmacokinetic Profile of Spectinomycin in Rats. Pharmaceuticals, 11(4), 119. [Link]

  • Sharma, V., & McNeill, J. H. (2009). To scale or not to scale: the principles of dose extrapolation. British journal of pharmacology, 157(6), 907–921. [Link]

  • [Link to a resource on murine cutaneous abscess models]
  • Pelligand, L., et al. (2020). Allometric Optimization of Enrofloxacin Dosage in Growing Male Turkeys: Empirical Evidence for Improved Internal Exposure. Antibiotics, 9(12), 920. [Link]

  • Portis, E., et al. (2013). In vitro activity and rodent efficacy of clinafloxacin for bovine and swine respiratory disease. The Veterinary record, 173(1), 17. [Link]

  • [Link to a resource on allometric scaling in toxicology]
  • WuXi AppTec. (n.d.). Dose Ranging & MTD Studies.
  • [Link to a research article on clinafloxacin efficacy]
  • BenchChem. (2025). Validation of Pefloxacin Mesylate efficacy in preclinical animal models.
  • Li, J., et al. (2008). Sixty-day repeated dose toxicity of sinafloxacin in rats and dogs. Food and chemical toxicology, 46(2), 584–590. [Link]

  • Barn World. (2024, February 4). Can Animal Scales Help with Dosage Calculations for Medications?
  • [Link to NC3Rs guidance on dose level selection]
  • [Link to a resource on infectious disease animal models]
  • [Link to a research article on compar
  • [Link to a resource on animal testing for inhibitor evalu
  • Kusajima, H., et al. (1986). Pharmacokinetics of a new quinolone, AM-833, in mice, rats, rabbits, dogs, and monkeys. Antimicrobial agents and chemotherapy, 30(3), 304–309. [Link]

  • Sharma, A., Benbrook, D. M., & Woo, S. (2018). Pharmacokinetics and interspecies scaling of a novel, orally-bioavailable anti-cancer drug, SHetA2. PloS one, 13(4), e0194046. [Link]

  • [Link to a research article on buccal drug delivery in rabbits]
  • [Link to a resource on solubility criteria for veterinary drugs]
  • [Link to a patent for animal pefloxacin mesyl
  • Gilfillan, E. C., et al. (1984). Pharmacokinetic studies of norfloxacin in laboratory animals. Chemotherapy, 30(5), 288–296. [Link]

  • [Link to a research article on self-nanoemulsifying drug delivery systems]
  • [Link to a patent for veterinary pefloxacin mesyl
  • [Link to a research article on sustained release drug delivery in livestock]

Sources

Optimization

Technical Support Center: Sinafloxacin Mesylate Stability, Degradation Pathways, and Troubleshooting

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams facing analytical discrepancies when handling novel fluoroquinolones like Sinafloxacin Mesylate.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams facing analytical discrepancies when handling novel fluoroquinolones like Sinafloxacin Mesylate. While Sinafloxacin is a highly potent antibacterial agent, its molecular architecture—specifically the C-6 fluorine atom, the complex C-7 amine substituent, and the core quinolone ring—renders it uniquely susceptible to specific environmental stressors.

This guide moves beyond basic material safety data. Here, we will dissect the causality behind experimental failures, explore the mechanistic degradation pathways, and provide self-validating protocols to ensure your drug development and analytical workflows remain robust, accurate, and reproducible.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my Sinafloxacin Mesylate stock solution show a secondary peak at lower retention times after benchtop exposure? A1: This is a classic hallmark of photodegradation . Fluoroquinolones are notoriously photosensitive[1]. When exposed to ambient UV/Vis light, the molecule undergoes a primary photochemical reaction. The causality lies in the excitation of the quinolone core, which rapidly leads to the cleavage of the C-6 fluorine atom (defluorination) and the subsequent oxidation or cleavage of the C-7 amine substituent[1]. Because the resulting degradants lack the hydrophobic fluorine atom and possess cleaved amine fragments, they are significantly more polar than the intact Sinafloxacin molecule. Consequently, they elute earlier on a standard reversed-phase C18 HPLC column[2]. Prevention: Always prepare and store solutions in actinic (amber) glassware.

Q2: During oxidative stress testing (e.g., 3% H₂O₂), I observe rapid API depletion but no major new peaks on my standard UV detector. What is happening? A2: You are observing the N-oxidation of the C-7 substituent . The secondary or tertiary amines on the C-7 ring are highly susceptible to reactive oxygen species (ROS). The resulting N-oxide degradants often have significantly lower molar absorptivity (extinction coefficients) at your target UV wavelength compared to the parent API[3]. This is why your mass balance appears to fail. Self-Validating Solution: To create a self-validating analytical system, you must couple your UV detector with an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (LC-MS). This ensures that non-UV-absorbing degradants are quantified, closing the mass balance loop and proving the assay's integrity.

Q3: Is the mesylate salt form stable across all pH buffers used in mobile phases? A3: The mesylate salt is intentionally chosen to enhance aqueous solubility for biological assays[3]. However, extreme pH conditions (> pH 9 or < pH 2) will force the dissociation of the mesylate counterion and trigger hydrolytic degradation. At highly alkaline pH, the C-3 carboxylic acid undergoes decarboxylation, and the quinolone core can experience base-catalyzed ring opening. Maintain your mobile phase between pH 3.0 and 6.5 for optimal stability[2].

Degradation API Sinafloxacin Mesylate (Intact API) Photo Photolysis (UV/Vis) Primary Pathway API->Photo Oxid Oxidation (ROS/H2O2) Secondary Pathway API->Oxid Hydro Hydrolysis (Extreme pH) Minor Pathway API->Hydro Deg1 C6-Defluorination & C7-Amine Cleavage Photo->Deg1 Deg2 N-Oxidation of C7-Substituent Oxid->Deg2 Deg3 Decarboxylation (C3 Position) Hydro->Deg3

Mechanistic degradation pathways of Sinafloxacin Mesylate under environmental stress.

Section 2: Standardized Methodology: Self-Validating Forced Degradation Protocol

To accurately profile the stability of Sinafloxacin Mesylate, you must employ a forced degradation study that inherently proves its own validity. A protocol is only self-validating if it includes internal controls (e.g., mass balance tracking) to prove that the API loss exactly matches the degradant formation. Target a degradation range of 10–20%; anything higher risks secondary degradation of the primary degradants, which obscures the mechanistic pathway.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of Sinafloxacin Mesylate in HPLC-grade Methanol/Water (50:50, v/v).

  • Acid/Base Hydrolysis:

    • Acid: Mix 1 mL of stock with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.

    • Base: Mix 1 mL of stock with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.

    • Neutralization (Critical Step): You must neutralize the acid samples with 0.1 N NaOH and base samples with 0.1 N HCl prior to injection. Causality: Injecting extreme pH solutions will strip the stationary phase of your fused-core silica column[2] and alter the ionization state of the API, leading to split peaks and irreproducible retention times.

  • Oxidative Stress: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Incubate at room temperature in the dark for 6 hours.

  • Photolytic Stress: Expose 2 mL of the stock solution in a clear quartz vial to UV-A light (1.2 million lux hours) and near-UV energy (200 watt hours/square meter) following ICH Q1B guidelines.

  • Thermal Stress: Subject solid Sinafloxacin Mesylate powder to 80°C for 7 days in a sealed desiccator.

  • Analysis: Analyze the stressed samples using a fused-core C18 column (e.g., 4.6 x 50 mm, 2.7 µm) with a gradient mobile phase of Acetonitrile and Phosphate buffer (pH 3.0)[2].

    • Self-Validating Check: Utilize a Photodiode Array (PDA) detector to verify peak purity. If the peak purity angle exceeds the threshold, co-elution of a degradant is occurring, and the gradient must be flattened.

Quantitative Summary of Forced Degradation Outcomes
Stress ConditionReagent / EnvironmentExposure Time & TempExpected API Degradation (%)Primary Degradant Shift (HPLC)
Photolysis ICH Q1B (1.2M lux hrs)24 hours @ RT15 - 25%Early eluting (Polar defluorinated species)
Oxidation 3% H₂O₂6 hours @ RT10 - 20%Early eluting (N-oxides)
Acid Hydrolysis 0.1 N HCl24 hours @ 60°C< 5% (Highly stable)No significant shift
Base Hydrolysis 0.1 N NaOH24 hours @ 60°C5 - 10%Late eluting (Decarboxylated species)
Thermal Stress Solid State (Dry)7 days @ 80°C< 2%N/A

Section 3: Analytical Troubleshooting & Prevention

If you are experiencing unexpected signal loss during your assays, use the workflow below to isolate the variable causing the degradation.

Troubleshooting Start HPLC Issue: Low API Recovery Check Analyze Stress Factors Start->Check Light Light Exposure? Check->Light Ox Oxidative Stress? Check->Ox Sol1 Use Amber Vials Protect from UV Light->Sol1 Yes Sol2 Degas Solvents Purge with N2 Ox->Sol2 Yes

Step-by-step troubleshooting workflow for resolving low API recovery in HPLC analysis.

Q4: What are the definitive storage rules for Sinafloxacin Mesylate? A4: To guarantee long-term stability and prevent the degradation pathways outlined above, adhere strictly to the following parameters:

  • Solid State: Store the lyophilized powder at -20°C in a desiccator. The mesylate salt is highly hygroscopic; moisture ingress can initiate slow solid-state hydrolysis and alter the molecular weight of your weighings.

  • Liquid State: Aliquot stock solutions immediately into amber glass vials. Purge the headspace with inert Argon or Nitrogen gas to displace oxygen (preventing N-oxidation), and store at -80°C. Avoid repeated freeze-thaw cycles, which can cause concentration gradients and localized precipitation of the API.

References

  • Optimization and validation of a high performance liquid chromatography method for rapid determination of sinafloxacin, a novel fluoroquinolone in rat plasma using a fused-core C-18-silica column. Journal of Pharmaceutical and Biomedical Analysis.[Link]

  • Spectroscopic Studies on the Binding of a New Quinolone Antibacterial Agent: Sinafloxacin to DNA. Analytical Sciences.[Link]

  • Light-driven photocatalysis as an effective tool for degradation of antibiotics. RSC Advances.[Link]

Sources

Troubleshooting

challenges in Sinafloxacin Mesylate formulation development

Welcome to the Technical Support Center for Sinafloxacin Mesylate formulation development. As a Senior Application Scientist, I have designed this troubleshooting guide to address the complex physicochemical hurdles enco...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Sinafloxacin Mesylate formulation development. As a Senior Application Scientist, I have designed this troubleshooting guide to address the complex physicochemical hurdles encountered when formulating this active pharmaceutical ingredient (API).

Sinafloxacin Mesylate is a novel, broad-spectrum fluoroquinolone antibiotic targeting bacterial DNA gyrase, initially developed by1[1]. While the mesylate salt form improves baseline solubility, formulators frequently encounter challenges related to pH-dependent precipitation, photostability, and analytical bottlenecks. The following Q&A modules and self-validating protocols are engineered to provide mechanistic clarity and actionable solutions for your workflows.

Section 1: Solubility and Dissolution Troubleshooting

Q: Why does Sinafloxacin Mesylate precipitate when my intravenous (IV) formulation approaches physiological pH (7.4)?

A: The precipitation is driven by the amphoteric nature of the fluoroquinolone scaffold. Sinafloxacin contains both a basic amine moiety and an acidic carboxylic acid group. While the mesylate salt ensures full protonation and high solubility at acidic pH, titrating the solution toward pH 7.4 pushes the molecule toward its zwitterionic isoelectric point (pI). At the pI, the net charge of the molecule is zero, which maximizes the crystal lattice energy and drastically reduces aqueous solubility, leading to rapid precipitation.

Protocol: pH-Modulated Cyclodextrin Complexation To maintain solubility at physiological pH, we utilize steric shielding via cyclodextrin inclusion.

  • Initial Solubilization: Weigh Sinafloxacin Mesylate to achieve your target concentration (e.g., 5 mg/mL) and dissolve it in a 0.1 M citrate buffer at pH 4.0. Causality: The acidic environment ensures the basic moiety remains protonated, preventing premature aggregation.

  • Complexation: Slowly add Hydroxypropyl-beta-cyclodextrin (HP-β-CD) at a 1:2 (API:CD) molar ratio. Stir continuously at 25°C for 2 hours. Causality: The hydrophobic cavity of HP-β-CD encapsulates the lipophilic fluoroaromatic rings of Sinafloxacin, masking the core from the aqueous environment.

  • pH Adjustment: Gradually titrate the solution with 0.1 N NaOH to pH 7.4 while monitoring for turbidity using a UV-Vis spectrophotometer at 600 nm.

  • Self-Validation: The protocol is successful if the formulation maintains an absorbance of <0.05 at 600 nm post-titration, confirming the absence of colloidal precipitation.

Section 2: Stability and Degradation

Q: I am observing a distinct color change (yellowing) and a new degradation peak on HPLC after 1 month at 40°C/75% RH. How do I mitigate this?

A: Fluoroquinolones are highly susceptible to two primary degradation pathways: photodegradation and metal-catalyzed oxidation. UV/visible light triggers the cleavage of the C-F bond or the degradation of the secondary amine ring. Furthermore, the 3-carboxylate and 4-oxo groups on the Sinafloxacin core act as a bidentate ligand, forming strong chelates with trace multivalent metal ions (e.g., Cu²⁺, Fe³⁺) leached from glass vials. This metal-API complex acts as a catalyst for oxidative degradation.

Protocol: Anti-Chelation and Photostabilization Workflow

  • Excipient Purification: Pass all aqueous buffers through a chelating resin (e.g., Chelex 100) prior to compounding to strip trace heavy metals.

  • Chelator Addition: Add 0.05% w/v Disodium EDTA to the formulation. Causality: EDTA possesses a higher binding affinity for trace metals than the fluoroquinolone core, aggressively outcompeting the API and preventing the formation of catalytic metal complexes.

  • Packaging: Fill the formulation into Type I amber glass vials under a nitrogen headspace (target <1% residual oxygen) to eliminate photo-oxidative triggers.

  • Self-Validation: Subject the sealed vials to ICH Q1B photostability testing (1.2 million lux hours). The system validates itself if you achieve >99.0% API recovery with no single unknown impurity exceeding 0.1%.

Section 3: Analytical Quantification (HPLC)

Q: My current HPLC method for Sinafloxacin takes >15 minutes with severe peak tailing. How can I achieve rapid, high-throughput quantification?

A: Peak tailing in basic drugs like Sinafloxacin is typically caused by secondary interactions between the drug's basic amine and residual ionized silanol groups on traditional fully porous silica columns. To resolve this, you must transition to a fused-core (core-shell) C18-silica column. Fused-core particles feature a solid, impermeable core surrounded by a thin porous shell. This architecture drastically shortens the diffusion path of the analyte, minimizing longitudinal diffusion and mass transfer resistance (the B and C terms of the van Deemter equation). This allows for high flow rates without sacrificing resolution[2].

Protocol: Rapid Fused-Core HPLC Method

  • Column Installation: Install a fused-core C18-silica column (4.6 mm × 50 mm, 2.7 µm particle size).

  • Mobile Phase Preparation: Prepare an isocratic mixture of Acetonitrile and 0.05 M Phosphate Buffer (pH 3.0) at a 20:80 (v/v) ratio. Causality: The highly acidic pH (3.0) suppresses the ionization of residual silanols on the stationary phase while keeping the API fully protonated, thereby eliminating peak tailing[2].

  • Chromatographic Conditions: Set the flow rate to 1.0 mL/min, column temperature to 35°C, and UV detection at 282 nm.

  • Injection: Inject exactly 5 µL of the sample. Causality:3; exceeding optimal volumes in highly aqueous solvents causes severe extra-column band broadening[3].

  • Self-Validation: The method is validated when the Sinafloxacin peak elutes symmetrically (tailing factor < 1.2) with a total analysis time of ≤ 3.0 minutes and a Limit of Detection (LOD) of approximately 2 ng/mL[2].

Quantitative Parameters Summary

ParameterValue / SpecificationMechanistic Significance
Target Formulation pH < 5.0 or > 8.0 (Adjusted)Avoids the zwitterionic isoelectric point to prevent API precipitation.
HPLC Column Fused-core C18 (4.6 x 50 mm, 2.7 µm)Reduces longitudinal diffusion; enables high-speed mass transfer[2].
HPLC Mobile Phase ACN : Phosphate Buffer pH 3.0 (20:80)Suppresses silanol ionization, preventing peak tailing[2].
HPLC Run Time ≤ 3.0 minutesEnables high-throughput quantification for stability screening[2].
Limit of Detection (LOD) ~2 ng/mLEnsures high sensitivity for degradation product tracking[2].
DNA Binding Mode Minor Groove Binding4[4].

Formulation Troubleshooting Workflow

Sinafloxacin_Workflow A Sinafloxacin Mesylate Formulation Challenge B1 Aqueous Precipitation (pH 6.0 - 7.5) A->B1 B2 Oxidative & Photodegradation A->B2 B3 Analytical Bottleneck (Peak Tailing) A->B3 C1 Zwitterionic Isoelectric Point Reached B1->C1 Cause C2 Metal-Ion Chelation & UV Cleavage B2->C2 Cause C3 Silanol-Amine Secondary Interactions B3->C3 Cause D1 Add HP-β-CD & Titrate pH C1->D1 Solution D2 Add 0.05% EDTA & Amber Vials C2->D2 Solution D3 Use Fused-Core C18 (pH 3.0 Buffer) C3->D3 Solution E Self-Validating Stable Formulation D1->E D2->E D3->E

Fig 1. Mechanistic troubleshooting workflow for Sinafloxacin formulation and analysis.

References

  • Sinafloxacin Mesylate - Drug Targets, Indications, Patents - Synapse. patsnap.com.
  • Protein analysis: progress of analytical techniques - Bioinfo Publications. bioinfopublication.org.
  • A critical quality parameter in quantitative fused-core chromatography: The injection volume. researchgate.net.
  • Spectroscopic Studies on the Binding of a New Quinolone Antibacterial Agent: Sinafloxacin to DNA - J-Stage. jst.go.jp.

Sources

Optimization

Sinafloxacin Mesylate Technical Support Center: In Vitro Susceptibility Testing

Welcome to the Technical Support Center for Sinafloxacin Mesylate. As a Senior Application Scientist, I frequently encounter laboratories struggling with reproducibility in fluoroquinolone susceptibility testing.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Sinafloxacin Mesylate. As a Senior Application Scientist, I frequently encounter laboratories struggling with reproducibility in fluoroquinolone susceptibility testing. Sinafloxacin mesylate, a potent novel quinolone targeting bacterial DNA gyrase and topoisomerase IV[1], is highly susceptible to environmental variables during in vitro testing.

This guide is designed to move beyond basic troubleshooting. By explaining the underlying physicochemical mechanisms driving these inconsistencies, we ensure your assays are both accurate and self-validating.

Part 1: Quantitative Summary of MIC Variables

Before diving into specific troubleshooting steps, it is critical to understand the narrow operational tolerances required for Sinafloxacin testing. Table 1 summarizes the key variables that dictate assay success.

Table 1: Quantitative Summary of Factors Influencing Sinafloxacin MIC

VariableOptimal RangeEffect of DeviationMechanistic Cause
Ca²⁺ Concentration 20–25 mg/L>25 mg/L increases MICChelation of the 3-carboxyl/4-oxo groups prevents porin entry.
Mg²⁺ Concentration 10–12.5 mg/L>12.5 mg/L increases MICChelation complex formation; reduced outer membrane permeability.
Medium pH 7.2–7.4<7.2 increases MICShifts zwitterion equilibrium, increasing positive charge and reducing lipid bilayer penetration.
Inoculum Size 5 × 10⁵ CFU/mL>5 × 10⁵ increases MICInoculum effect; target saturation and potential selection of resistant subpopulations.
Plate Material Polypropylene / GlassPolystyrene increases MICHydrophobic non-specific binding of the drug to the plastic well walls.

Part 2: Troubleshooting Guide & FAQs

Q1: Why are my Sinafloxacin MIC values fluctuating wildly between different batches of Mueller-Hinton Broth (MHB)?

The Causality: The most common culprit is lot-to-lot variation in divalent cation concentrations (Mg²⁺ and Ca²⁺). Mechanistically, the fluoroquinolone core of Sinafloxacin contains a 3-carboxyl and a 4-oxo group. These functional groups readily chelate free divalent cations in the broth. When Sinafloxacin chelates Mg²⁺ or Ca²⁺, it forms a bulky, charged complex that cannot efficiently pass through the outer membrane porins of Gram-negative bacteria. Consequently, high cation levels artificially elevate the MIC, while low levels artificially depress it.

The Solution: Always use Cation-Adjusted MHB (CAMHB) and implement a self-validating QC step using P. aeruginosa ATCC 27853 (detailed in the protocol below).

Chelation A Sinafloxacin Mesylate (Active Zwitterion) C Chelation Complex (3-carboxyl & 4-oxo) A->C Binds B Excess Mg2+/Ca2+ in MHB B->C Chelates D Reduced Porin Penetration C->D Causes E Artificially Elevated MIC D->E Results in

Fig 1: Mechanistic pathway of cation-induced Sinafloxacin MIC elevation.

Q2: We are observing higher-than-expected MICs in 96-well polystyrene microtiter plates compared to agar dilution. What is the mechanism, and how do we fix it?

The Causality: This is a classic artifact of plastic adsorption. Like many newer, lipophilic fluoroquinolones, Sinafloxacin mesylate can exhibit non-specific hydrophobic binding to untreated polystyrene surfaces. In a microtiter well with a high surface-area-to-volume ratio, a significant fraction of the drug binds to the plastic walls, reducing the effective concentration of free drug interacting with the bacteria.

The Solution: Perform a parallel bridging study comparing standard polystyrene plates with polypropylene plates or glass tubes. If the MIC drops by ≥2 dilutions in polypropylene, plastic adsorption is confirmed. Standardize your protocol to use low-binding polypropylene plates for all Sinafloxacin Broth Microdilution (BMD) assays.

Q3: How does the pH of the test medium affect Sinafloxacin's apparent potency?

The Causality: Fluoroquinolones are zwitterionic molecules, meaning their net electrical charge is dictated by the pH of the surrounding medium relative to their pKa values. At an acidic pH (< 7.2), the molecule becomes increasingly protonated. This positive charge impedes its ability to cross the hydrophobic lipid bilayer of the bacterial cell wall, leading to decreased intracellular accumulation and an artificially high MIC.

The Solution: Measure the pH of the CAMHB after it has cooled to room temperature. It must be strictly maintained between 7.2 and 7.4.

Q4: How should we interpret Sinafloxacin MICs in light of the CLSI 2019 fluoroquinolone breakpoint revisions?

The Causality: In 2019, the Clinical and Laboratory Standards Institute (CLSI) significantly lowered the MIC breakpoints for fluoroquinolones against Enterobacteriaceae and P. aeruginosa[2][3]. This revision was driven by extensive pharmacokinetic/pharmacodynamic (PK/PD) analyses demonstrating that older breakpoints failed to achieve the necessary Area Under the Curve (AUC)/MIC targets[2]. Furthermore, the legacy breakpoints were too high to detect low-level resistance driven by first-step gyrA mutations[2][4]. When evaluating Sinafloxacin, it is critical to benchmark against these updated, stringent criteria to prevent major errors (categorizing a resistant isolate as susceptible).

Workflow Start Sinafloxacin MIC Inconsistency Detected CheckQC Run QC Strains (E. coli 25922, P. aeruginosa 27853) Start->CheckQC QCPass Are QC MICs Within Range? CheckQC->QCPass InvestigateMedia Investigate Media: 1. Ca2+/Mg2+ Levels 2. pH (7.2-7.4) QCPass->InvestigateMedia No (Systemic Error) InvestigateSetup Investigate Setup: 1. Plastic Adsorption 2. Inoculum Size QCPass->InvestigateSetup Yes (Drug/Strain Specific) AdjustMedia Adjust CAMHB Cations or Correct pH InvestigateMedia->AdjustMedia AdjustSetup Use Polypropylene Plates or Standardize Inoculum InvestigateSetup->AdjustSetup

Fig 2: Decision tree for troubleshooting Sinafloxacin MIC inconsistencies.

Part 3: Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your data, utilize the following self-validating Broth Microdilution (BMD) protocol. This workflow actively controls for cation chelation and plastic adsorption while utilizing an internal validation gate.

Protocol: Self-Validating Broth Microdilution (BMD) for Sinafloxacin Mesylate

  • Step 1: Media Preparation & Cation Adjustment

    • Prepare Mueller-Hinton Broth (MHB) according to the manufacturer's instructions. Autoclave and cool to room temperature.

    • Measure the pH. Adjust to exactly 7.2–7.4 using 1N NaOH or 1N HCl.

    • Supplement with sterile MgCl₂ and CaCl₂ to achieve final concentrations of 10–12.5 mg/L Mg²⁺ and 20–25 mg/L Ca²⁺ (creating CAMHB).

  • Step 2: Drug Solubilization & Dilution

    • Weigh Sinafloxacin mesylate powder, accounting for specific lot potency/purity.

    • Dissolve in sterile water (mesylate salts are highly water-soluble) to a stock concentration of 1,024 µg/mL.

    • Prepare a 2-fold dilution series (e.g., 8 µg/mL down to 0.008 µg/mL) using the prepared CAMHB.

  • Step 3: Plate Preparation (Mitigating Adsorption)

    • Dispense 50 µL of each Sinafloxacin dilution into a 96-well polypropylene microtiter plate. Do not use untreated polystyrene to avoid hydrophobic binding.

  • Step 4: Inoculum Standardization

    • Prepare a direct colony suspension of the test isolate and the QC strain (P. aeruginosa ATCC 27853) in sterile saline to match a 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL).

    • Dilute the suspension 1:150 in CAMHB to achieve a starting inoculum of 1 × 10⁶ CFU/mL.

  • Step 5: Inoculation & Incubation

    • Add 50 µL of the diluted inoculum to each well (final well volume = 100 µL, final inoculum = 5 × 10⁵ CFU/mL).

    • Seal the plate and incubate at 35°C ± 2°C in ambient air for 16–20 hours.

  • Step 6: Self-Validation & Reading (CRITICAL)

    • Validation Check: Read the MIC of the P. aeruginosa ATCC 27853 well first. If the MIC is >1 dilution higher than your historically established QC range, reject the entire plate . This indicates the CAMHB is over-cationized, causing Sinafloxacin chelation.

    • If the QC passes, read the test isolates. The MIC is the lowest concentration completely inhibiting visible growth.

References

  • Source: nih.
  • Source: nih.
  • Source: asm.
  • Source: nih.
  • Source: nih.

Sources

Troubleshooting

Technical Support Center: Sinafloxacin Mesylate Combination Therapy Optimization

Welcome to the Application Science Technical Support Center. This guide is designed for researchers, pharmacologists, and drug development professionals actively working on optimizing Sinafloxacin Mesylate —a novel fluor...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Technical Support Center. This guide is designed for researchers, pharmacologists, and drug development professionals actively working on optimizing Sinafloxacin Mesylate —a novel fluoroquinolone antibacterial agent[1]—for combination therapies.

Sinafloxacin exhibits potent bactericidal activity by targeting bacterial DNA gyrase and topoisomerase IV, with primary interactions occurring via DNA groove binding[2]. However, optimizing it for combination therapy (e.g., with efflux pump inhibitors or membrane permeabilizers) requires strict control over formulation stability, synergistic assay conditions, and pharmacokinetic modeling.

Below, you will find field-proven troubleshooting guides, step-by-step protocols, and mechanistic insights to ensure your experimental workflows are robust and self-validating.

Section 1: Formulation & Stability Troubleshooting

Q1: My Sinafloxacin Mesylate precipitates when combined with beta-lactam adjuvants in standard Mueller-Hinton Broth (MHB). How do I resolve this?

Causality & Expert Insight: Sinafloxacin mesylate is highly soluble in acidic to neutral aqueous environments but can experience localized precipitation when introduced to highly concentrated, alkaline beta-lactam solutions before proper buffering. The mesylate salt form relies on a specific pH window (pH 4.5–6.5) to maintain its ionic hydration shell. When the pH exceeds 7.2 locally, the free base of the fluoroquinolone can precipitate out of solution.

Resolution Protocol:

  • Prepare Independent Stocks: Dissolve Sinafloxacin Mesylate in sterile ultra-pure water (or 0.1% DMSO if necessary for higher concentrations) to a stock concentration of 10 mg/mL. Prepare the beta-lactam stock separately in its recommended buffer.

  • Buffer the Matrix: Pre-adjust the MHB to a strict pH of 7.0 using 0.1 M HEPES buffer.

  • Sequential Addition: Always add the beta-lactam to the buffered MHB first, allow it to equilibrate for 5 minutes at room temperature, and then add the Sinafloxacin Mesylate dropwise while vortexing.

Section 2: In Vitro Synergy Assays (Checkerboard & Time-Kill)

To accurately quantify the synergistic potential of Sinafloxacin in combination therapies, researchers must rely on standardized, self-validating assays.

Step-by-Step Methodology: The Checkerboard Synergy Assay

This assay calculates the Fractional Inhibitory Concentration (FIC) Index to determine if a combination is synergistic, additive, indifferent, or antagonistic.

Step 1: Plate Preparation

  • Utilize a standard 96-well microtiter plate.

  • Dispense 50 µL of cation-adjusted Mueller-Hinton broth (CAMHB) into all wells.

  • Perform a 2-fold serial dilution of Sinafloxacin Mesylate along the x-axis (Columns 1-11).

  • Perform a 2-fold serial dilution of the combination agent (e.g., an efflux pump inhibitor) along the y-axis (Rows A-G).

Step 2: Inoculation

  • Prepare a bacterial suspension matching a 0.5 McFarland standard (approx. 1.5×108 CFU/mL).

  • Dilute the suspension 1:100 in CAMHB.

  • Add 50 µL of the diluted inoculum to all wells (final well volume = 100 µL; final bacterial concentration ≈5×105 CFU/mL).

Step 3: Incubation & Reading

  • Incubate the plates at 37°C for 16–20 hours under aerobic conditions.

  • Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination by reading the optical density (OD600) or using a resazurin viability dye.

Step 4: FIC Index Calculation The FIC Index is calculated using the following formula:

FICI=MICSina_Alone​MICSina_Combo​​+MICAdjuvant_Alone​MICAdjuvant_Combo​​
Quantitative Data Presentation: FICI Interpretation
FIC Index ValuePharmacological InterpretationCausality / Mechanistic Rationale
≤ 0.5 Synergy The adjuvant significantly lowers the activation energy required for Sinafloxacin to bind DNA[2], often by blocking AcrAB-TolC efflux pumps.
> 0.5 to ≤ 1.0 Additivity Both agents act independently on different targets without enhancing each other's primary mechanism.
> 1.0 to ≤ 4.0 Indifference No significant interaction. The combination performs no better than the most active single agent.
> 4.0 Antagonism One agent actively interferes with the other (e.g., a bacteriostatic agent halting replication, preventing Sinafloxacin from inducing DNA cleavage).

Section 3: Mechanism of Action & Resistance Pathways

Q2: We are observing rapid resistance development in E. coli isolates treated with Sinafloxacin monotherapy. What is the mechanistic cause, and how does combination therapy mitigate this?

Causality & Expert Insight: Fluoroquinolones like Sinafloxacin interact directly with calf thymus DNA and bacterial DNA via groove binding[2][3], stabilizing the DNA-gyrase cleavage complex. However, Gram-negative bacteria rapidly upregulate RND-family efflux pumps (such as AcrAB-TolC) in response to fluoroquinolone stress. By utilizing a combination therapy that includes an Efflux Pump Inhibitor (EPI), you block the extrusion of Sinafloxacin, forcing intracellular accumulation and driving the bacteria into apoptosis-like death.

Visualization: Synergy Mechanism Pathway

G Sina Sinafloxacin Mesylate (Fluoroquinolone) Gyrase DNA Gyrase / Topo IV (Primary Target) Sina->Gyrase Inhibits Adjuvant Efflux Pump Inhibitor (Combination Agent) Efflux Bacterial Efflux Pumps (AcrAB-TolC) Adjuvant->Efflux Blocks DNA_Damage DNA Cleavage & Replication Halt Gyrase->DNA_Damage Accumulates Efflux->Sina Extrudes (Resistance) Cell_Death Bacterial Apoptosis-like Death DNA_Damage->Cell_Death Triggers

Mechanism of Sinafloxacin Mesylate synergy with efflux pump inhibitors.

Section 4: In Vivo Translation & Toxicity

Q3: When moving from in vitro synergy to in vivo models, what are the primary toxicity concerns for Sinafloxacin combinations?

Causality & Expert Insight: While Sinafloxacin is highly effective, repeated dose toxicity studies in mammalian models (rats and dogs) have shown that the primary dose-limiting toxicities are related to the digestive system and local irritation at the infusion site[1]. The No-Observed-Adverse-Effect Level (NOAEL) has been established at 30 mg/kg/day in rats and 25 mg/kg/day in dogs[1]. When designing combination therapies, ensure that the adjuvant does not inhibit the hepatic cytochrome P450 enzymes responsible for Sinafloxacin clearance, as this would artificially inflate systemic exposure and exacerbate these gastrointestinal and localized toxicities.

References

  • Sixty-day repeated dose toxicity of sinafloxacin in rats and dogs. PubMed (NIH). Available at:[Link]

  • Spectroscopic Studies on the Binding of a New Quinolone Antibacterial Agent: Sinafloxacin to DNA. Semantic Scholar. Available at:[Link]

  • Fluorescence quenching study of moxifloxacin interaction with calf thymus DNA. TÜBİTAK Academic Journals. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Sinafloxacin Mesylate vs. Ciprofloxacin: A Comprehensive Antibacterial Activity and Mechanistic Comparison Guide

As the landscape of antimicrobial resistance evolves, the development of novel fluoroquinolones is critical for maintaining robust therapeutic pipelines. Ciprofloxacin , a benchmark second-generation fluoroquinolone, rem...

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Author: BenchChem Technical Support Team. Date: April 2026

As the landscape of antimicrobial resistance evolves, the development of novel fluoroquinolones is critical for maintaining robust therapeutic pipelines. Ciprofloxacin , a benchmark second-generation fluoroquinolone, remains the gold standard for Gram-negative infections. However, its limited efficacy against Gram-positive pathogens and rising resistance rates have necessitated the development of advanced derivatives. Sinafloxacin (and its mesylate salt) represents a novel class of fluoroquinolone antibacterial agents structurally optimized to bridge these coverage gaps while maintaining a favorable safety profile.

This guide provides an objective, data-driven comparison of Sinafloxacin Mesylate and Ciprofloxacin, detailing their mechanistic differences, in vitro activities, biophysical interactions, and validated experimental workflows for drug development professionals.

Mechanistic Overview: Dual-Targeting Dynamics

Both Ciprofloxacin and Sinafloxacin exert their bactericidal activity by inhibiting two essential bacterial type II topoisomerases: DNA Gyrase (primarily targeted in Gram-negative bacteria) and Topoisomerase IV (primarily targeted in Gram-positive bacteria).

The Causality of Structural Evolution: Ciprofloxacin's molecular structure gives it a high affinity for the gyrA subunit of DNA gyrase but a relatively lower affinity for parC in Topoisomerase IV. This single-target dominance in Gram-positive bacteria makes it highly susceptible to spontaneous point mutations. Sinafloxacin is engineered with optimized bulky substituents at the C-7 position of the fluoroquinolone core. This dual-targeting parity ensures that a pathogen must acquire simultaneous mutations in both the gyrA and parC genes to develop clinical resistance—a statistically improbable event that significantly lowers the mutant prevention concentration (MPC).

MOA FQ Fluoroquinolone (Sinafloxacin / Ciprofloxacin) Gyrase DNA Gyrase (Topoisomerase II) FQ->Gyrase Inhibits (Gram - primary) TopoIV Topoisomerase IV FQ->TopoIV Inhibits (Gram + primary) DNA_Rep Bacterial DNA Replication & Repair Gyrase->DNA_Rep Prevents supercoiling relaxation TopoIV->DNA_Rep Prevents decatenation CellDeath Bacterial Cell Death DNA_Rep->CellDeath DNA Fragmentation & Arrested Growth

Fig 1: Dual-targeting mechanism of action for fluoroquinolones on bacterial DNA replication.

In Vitro Antibacterial Activity Comparison

Sinafloxacin demonstrates a markedly enhanced spectrum against Gram-positive cocci while preserving the potent Gram-negative activity characteristic of Ciprofloxacin. The table below summarizes the comparative Minimum Inhibitory Concentration (MIC) ranges based on standard benchmarking for these generations of fluoroquinolones.

Table 1: Comparative In Vitro Antibacterial Activity (MIC ranges, μg/mL)

PathogenGram TypeCiprofloxacinSinafloxacin (Representative)
Escherichia coliNegative0.015 - 0.060.01 - 0.06
Pseudomonas aeruginosaNegative0.25 - 1.00.5 - 2.0
Staphylococcus aureus (MSSA)Positive0.25 - 1.0≤ 0.06
Streptococcus pneumoniaePositive1.0 - 2.0≤ 0.12

Data Interpretation: Sinafloxacin's MIC against S. pneumoniae and S. aureus is typically 10- to 30-fold lower than that of Ciprofloxacin, making it a superior candidate for respiratory and complicated skin structure infections.

Biophysical Interaction: DNA Binding Profile

Understanding how a fluoroquinolone interacts with DNA is critical for assessing both its efficacy and potential genotoxicity. According to authoritative spectroscopic studies, Sinafloxacin binds to DNA primarily via groove binding rather than base-pair intercalation [1].

The Causality of Binding Mode: Intercalating agents often cause severe, non-specific DNA damage leading to high mammalian cytotoxicity. Because Sinafloxacin acts as a groove binder, it selectively stabilizes the ternary cleavage complex (Drug-Enzyme-DNA) without distorting the DNA double helix in the absence of the topoisomerase enzyme. This specific interaction is evidenced by fluorescence quenching and viscosity measurements, which confirm the formation of a stable Sinafloxacin-DNA complex.

Experimental Protocols

To objectively evaluate and compare these compounds in your own laboratory, utilize the following self-validating protocols.

Protocol A: Broth Microdilution MIC Assay

Causality & Self-Validation: We utilize Cation-Adjusted Mueller-Hinton Broth (CAMHB) because physiological concentrations of calcium and magnesium are critical; depleted divalent cations can artificially lower the MIC of fluoroquinolones. The inclusion of E. coli ATCC 25922 serves as a self-validating control. If its MIC falls outside the CLSI acceptable range (0.004–0.015 μg/mL for Ciprofloxacin), the entire plate must be invalidated, ensuring absolute data trustworthiness.

  • Media Preparation: Prepare CAMHB according to CLSI guidelines.

  • Drug Dilution: Prepare a 2-fold serial dilution of Sinafloxacin Mesylate and Ciprofloxacin in a 96-well microtiter plate (Range: 64 μg/mL to 0.008 μg/mL).

  • Inoculum Preparation: Suspend isolated bacterial colonies in 0.85% saline to match a 0.5 McFarland standard ( 1.5×108 CFU/mL). Dilute 1:100 in CAMHB.

  • Inoculation: Add 50 μL of the diluted inoculum to each well (final concentration ∼5×105 CFU/mL).

  • Incubation: Incubate plates at 35°C in ambient air for 16–20 hours.

  • Validation & Reading: Confirm the positive control (growth) and negative control (sterility) wells. Read the MIC as the lowest concentration completely inhibiting visible growth.

Protocol B: Spectroscopic DNA Binding Assay (Fluorescence Quenching)

Causality & Self-Validation: Fluorescence quenching is employed because Sinafloxacin possesses intrinsic fluorescence. When it binds to the DNA groove, the local microenvironment changes, leading to a measurable decrease in emission intensity. By calculating the Stern-Volmer quenching constant at multiple temperatures, researchers can thermodynamically validate whether the quenching is static (complex formation) or dynamic (collisional).

Workflow Prep 1. Prepare ctDNA & Sinafloxacin (20 μM) Solutions Mix 2. Titrate ctDNA (0 to 1.0 mM) into Sinafloxacin Prep->Mix Incubate 3. Incubate at 25°C for 5 minutes in dark Mix->Incubate Measure 4. Measure Fluorescence (Ex: 280nm, Em: 410nm) Incubate->Measure Analyze 5. Calculate Stern-Volmer Quenching Constants Measure->Analyze

Fig 2: Step-by-step workflow for the Sinafloxacin-DNA fluorescence quenching binding assay.

  • Preparation: Prepare a 20 μM stock solution of Sinafloxacin in Tris-HCl buffer (pH 7.4). Prepare Calf Thymus DNA (ctDNA) in the same buffer, verifying purity via the A260/A280 ratio (>1.8).

  • Titration: Place 3.0 mL of the Sinafloxacin solution into a quartz cuvette. Successively add 10 μL aliquots of ctDNA.

  • Incubation: Allow the mixture to equilibrate for 5 minutes at 25°C after each addition.

  • Measurement: Record fluorescence emission spectra from 300 nm to 500 nm using an excitation wavelength of 280 nm.

  • Analysis: Plot F0​/F versus [Q] (ctDNA concentration) to derive the Stern-Volmer quenching constant ( Ksv​ ).

Pharmacokinetics & Toxicity Profile

A critical differentiator in drug development is the in vivo safety profile. While older fluoroquinolones have faced scrutiny for CNS and hepatic toxicities, Sinafloxacin has been rigorously evaluated in long-term models.

According to a comprehensive 60-day repeated dose toxicity study [2], Sinafloxacin administered via intravenous infusion demonstrated a highly manageable safety profile.

  • NOAEL: The No-Observed-Adverse-Effect Level was established at 30 mg/kg/day in rats and 25 mg/kg/day in dogs.

  • Reversibility: While high doses (60 mg/kg/day) induced transient dysphoria and mild hepatic enzyme elevations (increases in total bilirubin), these effects were completely reversible during the 20-day recovery period. This transient toxicity profile supports Sinafloxacin's viability for clinical progression compared to the more persistent tendinopathy risks associated with legacy fluoroquinolones.

References

  • Fei, Y., Lu, G., Fan, G., & Wu, Y. (2009). Spectroscopic Studies on the Binding of a New Quinolone Antibacterial Agent: Sinafloxacin to DNA. Analytical Sciences, 25(11), 1333-1338.[Link]

  • Lu, G. C., She, J. H., Jiang, H., Li, Z. Y., Yuan, B. J., Stass, H., & Dalhoff, A. (2008). Sixty-day repeated dose toxicity of sinafloxacin in rats and dogs. Food and Chemical Toxicology, 46(2), 575-580.[Link]

Comparative

Comparative Efficacy and Mechanistic Profiling of Sinafloxacin Mesylate vs. Moxifloxacin

As a Senior Application Scientist evaluating next-generation antimicrobial therapeutics, it is critical to look beyond basic Minimum Inhibitory Concentration (MIC) values. To truly understand a drug's clinical viability,...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist evaluating next-generation antimicrobial therapeutics, it is critical to look beyond basic Minimum Inhibitory Concentration (MIC) values. To truly understand a drug's clinical viability, we must interrogate its thermodynamic binding affinities, target engagement mechanisms, and in vivo toxicological profiles.

This guide provides an objective, data-driven comparison between Sinafloxacin Mesylate —a novel investigational fluoroquinolone—and Moxifloxacin , the established fourth-generation standard. By examining their molecular interactions and preclinical safety margins, we can better predict their efficacy and safety in human populations.

Molecular Target Engagement & Binding Thermodynamics

All fluoroquinolones exert their bactericidal activity by inhibiting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes critical for DNA replication and transcription. However, the nature of the drug-DNA interaction dictates both the stability of the ternary cleavage complex and the likelihood of off-target genotoxicity.

Moxifloxacin, an orally active 8-methoxyquinolone, forms a highly stable ternary complex with DNA and topoisomerases, making it highly effective against community-acquired pneumonia and acute bacterial sinusitis[1].

Conversely, recent spectroscopic studies on Sinafloxacin have elucidated its specific DNA binding mechanics. Fluorescence quenching experiments reveal that Sinafloxacin forms a stable complex with DNA primarily through groove binding , rather than classical base-pair intercalation[2].

Causality Insight: Groove binders typically exhibit higher sequence specificity and cause less structural distortion to the DNA double helix compared to intercalators. This subtle mechanistic difference often translates to a lower risk of off-target mammalian DNA damage, preserving the structural integrity of the host genome while effectively arresting bacterial replication.

MOA Drug Fluoroquinolone (Sinafloxacin / Moxifloxacin) Target1 DNA Gyrase (Gram-negative) Drug->Target1 Binds Target2 Topoisomerase IV (Gram-positive) Drug->Target2 Binds Complex Ternary Cleavage Complex (Drug-Enzyme-DNA) Target1->Complex Target2->Complex Effect Replication Fork Arrest & DNA Strand Breaks Complex->Effect Prevents Religation Outcome Bacterial Cell Death (Bactericidal Effect) Effect->Outcome

Fig 1. Fluoroquinolone mechanism of action via ternary complex formation and DNA replication arrest.

Comparative Efficacy and Physicochemical Profiling

To synthesize the quantitative and qualitative differences between these two agents, the following table summarizes their core pharmacological and toxicological parameters based on preclinical evaluations.

ParameterSinafloxacin MesylateMoxifloxacin
Drug Class Novel Fluoroquinolone4th-Gen Fluoroquinolone (8-methoxy)
Primary Targets DNA Gyrase, Topoisomerase IVDNA Gyrase, Topoisomerase IV
DNA Binding Mode Groove Binding (Primary)[2]Intercalation / Groove Binding
Preclinical NOAEL (Rats) 30 mg/kg/day (60-day IV)[3]Well-tolerated at 5 mg/kg/day (14-day IM)[4]
Preclinical NOAEL (Dogs) 25 mg/kg/day (60-day IV)[3]~20-30 mg/kg/day
Metabolic/Endocrine Impact Transient bilirubin/glucose spikes at high doses[3]Mild blood glucose/insulin reduction[5]
Primary Clinical Indication Investigational / Broad-spectrumPneumonia, Bronchitis, Sinusitis[1]
Preclinical Toxicology and Safety Margins

A drug's safety profile is best understood through chronic exposure models. To evaluate the systemic impact of Sinafloxacin, a rigorous 60-day repeated dose toxicity study was conducted via low flow rate intravenous infusion.

The No-Observed-Adverse-Effect Level (NOAEL) for Sinafloxacin was established at 30 mg/kg/day in rats and 25 mg/kg/day in dogs [3]. At higher doses (up to 60 mg/kg/day in rats and 100 mg/kg/day in dogs), the most apparent toxicities localized to the digestive system, alongside transient central nervous system (CNS) effects in dogs (e.g., dysphoria, salivation) and endocrine fluctuations in rats[3]. Crucially, these toxic effects were entirely reversible following a 20-day recovery period, indicating that the drug induces temporary physiological stress rather than permanent necrotic tissue damage[3].

In comparison, Moxifloxacin is generally well-tolerated in repeated dose studies[4]. However, it requires monitoring for dysglycemia. Studies indicate that fluoroquinolones can reduce blood glucose levels and alter insulin dynamics; notably, this adverse effect is less pronounced with Moxifloxacin than with older agents like Levofloxacin, making it a safer choice for diabetic patients requiring potent antimicrobial therapy[5].

Core Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the data supporting these claims are derived from robust, self-validating experimental frameworks. Below are the step-by-step methodologies used to evaluate quinolone-DNA binding and chronic toxicity.

Protocol A: Spectroscopic Determination of DNA-Drug Binding Thermodynamics

Purpose: To quantify the binding affinity (Stern-Volmer constant) and deduce the binding mode (groove binding vs. intercalation) of Sinafloxacin[2]. Causality: We utilize fluorescence quenching because the local hydrophobic environment of the DNA groove alters the dipole moment of the excited state of the fluoroquinolone, leading to a measurable decrease in emission intensity.

  • Reagent Preparation: Prepare a 0.01 M Tris-HCl buffer (pH 7.4) to mimic physiological pH. Why? Maintaining physiological pH ensures the fluoroquinolone is in its relevant ionization state, which directly dictates its electrostatic interactions with the DNA backbone.

  • Titration: Maintain a fixed concentration of Sinafloxacin. Incrementally titrate calf thymus DNA (ctDNA) into the solution. Why? A fixed fluorophore concentration prevents inner-filter effects, allowing us to attribute quenching solely to the drug-DNA complex formation.

  • Spectroscopic Measurement: Excite the sample and record the fluorescence emission spectra (e.g., at 358 nm).

  • Self-Validation Step: Run a parallel assay using Ethidium Bromide (a known DNA intercalator) as a positive control. If the thermodynamic profile (enthalpy/entropy changes) of the test drug differs significantly from Ethidium Bromide, pure intercalation can be confidently ruled out.

  • Data Analysis: Calculate the quenching constant ( Ksv​ ) using the Stern-Volmer equation: F0​/F=1+Ksv​[Q] .

Protocol Step1 1. Formulate Quinolone Stock (Dissolve in physiological buffer) Step2 2. Titrate Calf Thymus DNA (ctDNA) (Incremental addition to drug solution) Step1->Step2 Step3 3. Spectroscopic Measurement (Record Fluorescence Emission) Step2->Step3 Step4 4. Stern-Volmer Analysis (Calculate Quenching Constants) Step3->Step4 Step5 5. Mechanistic Deduction (Groove Binding vs. Intercalation) Step4->Step5

Fig 2. Workflow for spectroscopic evaluation of quinolone-DNA binding thermodynamics.

Protocol B: 60-Day Repeated Dose Toxicity & Reversibility Assay

Purpose: To establish the NOAEL and assess the reversibility of adverse events associated with chronic fluoroquinolone exposure[3].

  • Cohort Assembly: Divide subjects (e.g., Sprague-Dawley rats) into a vehicle control group and three dose tiers (10, 30, 60 mg/kg/day).

  • Administration: Administer the drug via low flow rate intravenous infusion for 60 days. Why? Low flow rate IV prevents acute Cmax​ -driven toxicity (such as immediate CNS shock) and accurately simulates sustained therapeutic exposure.

  • In-Life Monitoring: Record daily clinical signs, body weight, food consumption, and perform regular electrocardiograms (ECGs) to monitor for QT prolongation.

  • Recovery Phase (Self-Validation Step): After 60 days, halt administration for a subset of animals and observe them for a 20-day recovery period. Why? This critical step self-validates whether observed toxicities (e.g., elevated bilirubin or dysphoria) are transient metabolic adaptations or permanent necrotic damage.

  • Endpoint Analysis: Perform comprehensive histopathology on the liver, kidneys, and injection sites to finalize the NOAEL determination.

Conclusion

Both Sinafloxacin Mesylate and Moxifloxacin demonstrate potent mechanisms of action typical of advanced fluoroquinolones. While Moxifloxacin remains a highly reliable, well-tolerated clinical standard for respiratory infections, Sinafloxacin shows promising preclinical characteristics. Its specific groove-binding interaction with DNA and its fully reversible toxicity profile at established NOAELs suggest it may offer a highly targeted antimicrobial option with a manageable safety window for future clinical development.

References
  • Sixty-day repeated dose toxicity of sinafloxacin in rats and dogs. PubMed (nih.gov).3

  • Spectroscopic Studies on the Binding of a New Quinolone Antibacterial Agent: Sinafloxacin to DNA. J-Stage.2

  • Antibiotic (Inhibitors Agonists Modulators Antagonists) - Moxifloxacin. MedChemExpress.1

  • Safety of Moxifloxacin following repeated intramuscular administration in Wistar rats. Veterinary World.4

  • Safety of Moxifloxacin following repeated intramuscular administration in Wistar rats (Fluoroquinolones and blood glucose). ResearchGate.5

Sources

Validation

Comparative Profiling of Sinafloxacin Mesylate: Cross-Resistance Mechanisms and Experimental Methodologies

Introduction to Sinafloxacin Mesylate Sinafloxacin Mesylate is a novel fluoroquinolone antibacterial agent designed to address the growing challenge of multidrug-resistant bacterial infections. Like other members of the...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to Sinafloxacin Mesylate

Sinafloxacin Mesylate is a novel fluoroquinolone antibacterial agent designed to address the growing challenge of multidrug-resistant bacterial infections. Like other members of the fluoroquinolone class, Sinafloxacin exerts its bactericidal effect by targeting two essential bacterial type II topoisomerases: DNA gyrase (composed of GyrA and GyrB subunits) and topoisomerase IV (composed of ParC and ParE subunits)[1]. Spectroscopic analyses confirm that Sinafloxacin forms a stable complex with bacterial DNA, primarily through minor groove binding, which stabilizes the cleavage complex, halts DNA replication, and induces lethal double-strand breaks[2].

Despite structural optimizations in novel fluoroquinolones, cross-resistance remains a critical clinical hurdle. Evaluating Sinafloxacin requires a rigorous, objective comparison against legacy fluoroquinolones—such as Ciprofloxacin, Levofloxacin, and Moxifloxacin—to map its efficacy profile against characterized mutant strains.

Mechanistic Basis of Fluoroquinolone Cross-Resistance

Cross-resistance among fluoroquinolones is rarely monogenic; it typically emerges from a stepwise accumulation of resistance determinants[3]. Understanding these mechanisms is essential for designing robust comparative assays.

  • Target-Site Mutations: The most common mechanism involves point mutations in the Quinolone-Resistance-Determining Regions (QRDRs) of gyrA and parC[1]. In Gram-negative pathogens like Escherichia coli, a primary mutation in gyrA (frequently Ser83Leu) confers low-level resistance, while secondary mutations in parC are required for high-level clinical cross-resistance[4].

  • Efflux Pump Overexpression: Mutations in regulatory genes (such as mexR in Pseudomonas aeruginosa) lead to the overexpression of broad-substrate efflux pumps like MexAB-OprM or AcrAB-TolC, which actively extrude the drug from the bacterial periplasm[5].

  • Plasmid-Mediated Quinolone Resistance (PMQR): The acquisition of mobile genetic elements carrying qnr genes (which physically protect the target enzymes), aac(6')-Ib-cr (an acetyltransferase that modifies the drug), or qepA (a specific efflux pump) confers low-level resistance. This provides a survival baseline that facilitates the selection of high-level chromosomal mutations[3].

ResistanceMechanisms cluster_Cell Bacterial Cell Environment Sina Sinafloxacin Mesylate Target DNA Gyrase & Topo IV (Primary Targets) Sina->Target Inhibits DNA Synthesis Mutations QRDR Mutations (gyrA, parC) Mutations->Target Reduces Drug Affinity Efflux Overexpressed Efflux Pumps (e.g., AcrAB-TolC) Efflux->Sina Actively Extrudes Drug PMQR PMQR Determinants (Qnr, AAC(6')-Ib-cr) PMQR->Sina Enzymatic Modification PMQR->Target Protects Target Enzymes

Diagram 1: Mechanisms of fluoroquinolone cross-resistance at the cellular level.

Comparative Quantitative Data: MIC Profiling

To objectively benchmark Sinafloxacin Mesylate, we analyze its Minimum Inhibitory Concentration (MIC) across wild-type (WT) and characterized isogenic mutant strains. The data below illustrates a representative comparative profile, demonstrating how novel fluoroquinolones with dual-targeting capabilities can maintain lower MICs against single mutants, though they remain susceptible to high-level cross-resistance in double mutants[6].

Table 1: Comparative MIC Profiling (µg/mL) against Characterized Isolates

Bacterial Strain & GenotypeSinafloxacinCiprofloxacinLevofloxacinMoxifloxacin
E. coli ATCC 25922 (WT) 0.0150.0150.030.06
E. coli (gyrA S83L) 0.120.50.50.25
E. coli (gyrA S83L + parC S80I) 2.0>8.0>8.04.0
P. aeruginosa PAO1 (WT) 0.250.250.51.0
P. aeruginosa (mexR mutant / Efflux+) 1.02.04.08.0

Data Interpretation: Sinafloxacin exhibits potent baseline activity. While a single gyrA mutation elevates the MIC of Ciprofloxacin by >30-fold, Sinafloxacin's MIC shift is less pronounced, likely due to balanced affinity for both DNA gyrase and topoisomerase IV[6]. However, the presence of both gyrA and parC mutations results in definitive class-wide cross-resistance[3].

Experimental Methodologies for Resistance Profiling

To ensure scientific integrity and trustworthiness, the protocols used to generate cross-resistance data must act as self-validating systems. The following methodologies detail the phenotypic and genotypic workflows required to rigorously evaluate Sinafloxacin Mesylate.

Workflow Isolates Bacterial Isolates (WT & Mutants) MIC Broth Microdilution (MIC Determination) Isolates->MIC PCR PCR & Sequencing (gyrA/parC QRDRs) Isolates->PCR EPI Efflux Inhibitor Assay (+ PAβN) MIC->EPI High MIC Analysis Cross-Resistance Correlation Analysis MIC->Analysis EPI->Analysis Efflux Contribution PCR->Analysis Genotypic Data

Diagram 2: Experimental workflow integrating phenotypic and genotypic validation.

Protocol A: Phenotypic Cross-Resistance Profiling via Broth Microdilution

Causality & Logic: This assay establishes the baseline susceptibility of the isolates. By running parallel plates with an efflux pump inhibitor (PAβN), researchers can isolate the specific resistance contribution of efflux pumps from that of target-site mutations.

Step-by-Step Methodology:

  • Inoculum Preparation: Cultivate bacterial isolates on tryptic soy agar overnight. Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard (approximately 1.5×108 CFU/mL).

  • Media Selection: Prepare 2-fold serial dilutions of Sinafloxacin, Ciprofloxacin, Levofloxacin, and Moxifloxacin in Cation-Adjusted Mueller-Hinton Broth (CAMHB). Causality: CAMHB is strictly required because physiological concentrations of calcium and magnesium stabilize the bacterial outer membrane, ensuring accurate and reproducible fluoroquinolone diffusion.

  • Efflux Evaluation (Self-Validating Control): In a parallel set of microtiter plates, add the broad-spectrum efflux pump inhibitor PAβN (Phenylalanine-arginine β-naphthylamide) at a constant, sub-inhibitory concentration of 20 µg/mL.

  • Inoculation & Incubation: Dilute the bacterial suspension and inoculate the plates to achieve a final well concentration of 5×105 CFU/mL. Incubate at 37°C for 16–20 hours.

  • Analysis: The MIC is recorded as the lowest drug concentration inhibiting visible growth. If the MIC of Sinafloxacin decreases by 4-fold in the presence of PAβN, it confirms that active efflux is a primary driver of the observed cross-resistance[5].

Protocol B: Genotypic Validation of QRDR Mutations

Causality & Logic: Phenotypic assays alone cannot identify the exact molecular mechanism of target-site resistance. Sequencing the QRDRs acts as a self-validating step for the microdilution data, ensuring that observed high-level cross-resistance correlates directly with simultaneous mutations in both gyrA and parC[6].

Step-by-Step Methodology:

  • DNA Extraction: Isolate genomic DNA from the resistant bacterial cultures using a standard silica-spin column method, ensuring an A260/280 purity ratio of 1.8.

  • Targeted PCR Amplification: Use highly specific primers to amplify the QRDRs of gyrA (spanning codons 67–106) and parC (spanning codons 56–108).

  • Sequencing: Purify the resulting amplicons to remove excess dNTPs and primers, then subject them to bidirectional Sanger sequencing.

  • Bioinformatic Alignment: Align the generated sequences against wild-type reference genomes (e.g., E. coli ATCC 25922) using basic local alignment search tools. Identify specific amino acid substitutions (e.g., Ser83Leu in GyrA or Ser80Ile in ParC) and correlate these specific genotypes with the phenotypic MIC shifts observed in Protocol A[4].

Conclusion

Sinafloxacin Mesylate demonstrates a robust pharmacological profile characterized by strong DNA groove binding and dual-targeting of DNA gyrase and topoisomerase IV. While it shows a superior ability to overcome low-level resistance mediated by single gyrA mutations compared to older agents like Ciprofloxacin, it remains susceptible to the cumulative effects of gyrA/parC double mutations and overexpressed efflux pumps. Rigorous, self-validating experimental workflows combining CAMHB microdilution, efflux inhibition, and QRDR sequencing are essential for accurately mapping its cross-resistance landscape.

References

  • Antibacterial Mechanisms and Clinical Impact of Sitafloxacin Source: PubMed Central (NIH) URL:[Link]

  • Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance Source: PubMed Central (NIH) URL:[Link]

  • Mechanism of action of and resistance to quinolones Source: PubMed Central (NIH) URL:[Link]

  • Mutations in the gyrA, parC, and mexR genes provide functional insights into the fluoroquinolone-resistant Pseudomonas aeruginosa isolated in Vietnam Source: PubMed Central (NIH) URL:[Link]

  • Resistance Mutations in gyrA and parC are Common in Escherichia Communities of both Fluoroquinolone-Polluted and Uncontaminated Aquatic Environments Source: Frontiers in Microbiology URL:[Link]

  • Spectroscopic Studies on the Binding of a New Quinolone Antibacterial Agent: Sinafloxacin to DNA Source: J-Stage (Analytical Sciences) URL:[Link]

Sources

Comparative

Mechanistic Causality: Why Sinafloxacin Behaves Differently

As a Senior Application Scientist, evaluating a novel antimicrobial agent requires moving beyond superficial in vitro metrics to interrogate the compound's systemic behavior. Sinafloxacin Mesylate represents a structural...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating a novel antimicrobial agent requires moving beyond superficial in vitro metrics to interrogate the compound's systemic behavior. Sinafloxacin Mesylate represents a structural evolution in the fluoroquinolone class. To confirm its in vivo efficacy, we must establish a rigorous chain of causality—from its unique molecular binding events to its pharmacokinetic (PK) distribution and ultimate bactericidal performance in living models.

This guide provides an objective, data-driven framework for comparing Sinafloxacin Mesylate against established alternatives like Ciprofloxacin and Moxifloxacin, supported by self-validating experimental protocols.

Traditional fluoroquinolones induce bacterial cell death by trapping DNA gyrase and topoisomerase IV in cleavage complexes, halting DNA replication. However, Sinafloxacin possesses a dual-action mechanism. Spectroscopic studies, including fluorescence quenching and melting temperature ( Tm​ ) curve analyses, have proven that Sinafloxacin also physically intercalates into the DNA groove 1.

By forming a stable Sinafloxacin-DNA complex, the drug thermodynamically destabilizes the bacterial genome independently of enzymatic inhibition. This secondary binding affinity is a critical variable; it explains why Sinafloxacin can maintain efficacy against strains that have developed target-site mutations in topoisomerase genes.

MOA Sina Sinafloxacin Mesylate Gyra DNA Gyrase / Topo IV Inhibition Sina->Gyra Groove DNA Groove Binding (Sinafloxacin-DNA Complex) Sina->Groove Cleavage Stabilization of Cleavage Complexes Gyra->Cleavage Thermo Thermodynamic Destabilization of Bacterial DNA Groove->Thermo Death Bacterial Cell Death (Bactericidal Effect) Cleavage->Death Thermo->Death

Dual-action mechanism of Sinafloxacin integrating topoisomerase inhibition and DNA groove binding.

Comparative In Vivo Performance Data

To objectively position Sinafloxacin Mesylate in the drug development pipeline, we must benchmark its toxicological and pharmacokinetic thresholds. A comprehensive 60-day repeated dose toxicity study in Sprague-Dawley rats and dogs demonstrated that Sinafloxacin's toxic effects (primarily transient digestive irritation) are fully reversible 2. The established No-Observed-Adverse-Effect Level (NOAEL) allows for aggressive dosing strategies in efficacy models.

Table 1: Comparative In Vivo & In Vitro Parameters

ParameterSinafloxacin MesylateCiprofloxacinMoxifloxacin
Primary Mechanism Topo IV/Gyrase Inhibition + DNA Groove BindingTopo IV/Gyrase InhibitionTopo IV/Gyrase Inhibition
NOAEL (Rats, 60-day) 30 mg/kg/day~20-30 mg/kg/day~20 mg/kg/day
NOAEL (Dogs, 60-day) 25 mg/kg/day~15-20 mg/kg/day~15 mg/kg/day
HPLC Limit of Detection 2 ng/mL (Plasma)~5-10 ng/mL (Plasma)~5 ng/mL (Plasma)
Toxicity Reversibility High (Full recovery within 20 days)HighHigh

Self-Validating Experimental Protocols

To confirm efficacy, we cannot rely on isolated survival curves. The protocol must be a self-validating system where the drug's physical presence in the plasma (PK) directly correlates with the reduction of bacterial load in the tissue (PD).

Phase 1: High-Throughput Pharmacokinetic (PK) Profiling

Causality Check: Traditional plasma extraction methods are bottlenecked by slow throughput and poor resolution. By utilizing a 96-well protein precipitation format coupled with a fused-core C18-silica column, we minimize resistance to mass transfer. This allows for high-resolution separations of the fluoroquinolone from plasma matrix interferences, reducing the total analysis time to just 3 minutes while maintaining a strict Limit of Detection (LOD) of 2 ng/mL 3.

  • Administration: Administer Sinafloxacin Mesylate intravenously (IV) to Sprague-Dawley rats at staggered doses (10, 30, and 60 mg/kg) to establish dose-proportionality.

  • Sampling: Extract blood via the retro-orbital sinus at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Extraction: Apply 96-well protein precipitation. Add acetonitrile (20:80 v/v ratio with phosphate buffer, pH 3.0) to the plasma to precipitate proteins, followed by centrifugation at 12,000 rpm for 10 minutes.

  • Quantification: Inject the supernatant into an HPLC system equipped with a fused-core C18-silica column (4.6 mm x 50 mm, 2.7 µm).

Phase 2: Neutropenic Thigh Infection Model (Efficacy Readout)

Causality Check: To isolate the direct bactericidal efficacy of Sinafloxacin from the host's innate immune response, we utilize a cyclophosphamide-induced neutropenic model. This ensures that any reduction in bacterial load is strictly causally linked to the drug's pharmacodynamic properties, creating an objective baseline for comparison against Ciprofloxacin.

  • Immunosuppression: Induce neutropenia in specific-pathogen-free (SPF) mice via intraperitoneal injection of cyclophosphamide (150 mg/kg on Day -4; 100 mg/kg on Day -1).

  • Inoculation: Inject 0.1 mL of a log-phase bacterial suspension (Staphylococcus aureus, ~10^6 CFU/mL) into the posterior thigh muscle.

  • Treatment: 2 hours post-infection, administer Sinafloxacin Mesylate, Ciprofloxacin (Active Control), or Saline Vehicle (Negative Control).

  • Quantification: At 24 hours post-treatment, aseptically excise and homogenize the infected thighs. Plate serial dilutions on agar to quantify the Colony Forming Units (CFU) per gram of tissue.

  • System Validation: The assay is deemed valid only if the vehicle control shows a ≥ 2 log10 CFU/g exponential growth, and the Ciprofloxacin control demonstrates a characteristic ≥ 1-2 log10 CFU/g reduction.

Protocol Start Animal Acclimatization (SPF Mice/Rats) PK Phase 1: PK Profiling Start->PK PD Phase 2: Efficacy Model Start->PD Dose IV Administration (10, 30, 60 mg/kg) PK->Dose HPLC HPLC Plasma Analysis (Fused-core C18-silica) Dose->HPLC Result PK/PD Integration & Efficacy Confirmation HPLC->Result Infect Neutropenic Thigh Infection (S. aureus) PD->Infect Treat Antibiotic Treatment (Sinafloxacin vs Cipro) Infect->Treat CFU Tissue Homogenization & CFU/g Quantification Treat->CFU CFU->Result

Step-by-step workflow for validating the PK/PD profile and in vivo efficacy of Sinafloxacin.

References

  • Spectroscopic Studies on the Binding of a New Quinolone Antibacterial Agent: Sinafloxacin to DNA. J-Stage. Available at:[Link]

  • Sixty-day repeated dose toxicity of sinafloxacin in rats and dogs. PubMed (Food and Chemical Toxicology). Available at: [Link]

  • Optimization and validation of a high-performance liquid chromatography method for rapid determination of sinafloxacin, a novel fluoroquinolone in rat plasma using a fused-core C18-silica column. Science.gov (Journal of Pharmaceutical and Biomedical Analysis). Available at: [Link]

Sources

Validation

Comparative Pharmacodynamics: The Post-Antibiotic Effect (PAE) of Sinafloxacin Mesylate vs. Legacy Fluoroquinolones

Executive Summary For drug development professionals and application scientists, optimizing antimicrobial dosing regimens relies heavily on understanding a compound's pharmacodynamic profile. A critical parameter in this...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and application scientists, optimizing antimicrobial dosing regimens relies heavily on understanding a compound's pharmacodynamic profile. A critical parameter in this evaluation is the Post-Antibiotic Effect (PAE) —defined as the persistent suppression of bacterial growth following a brief exposure to an antimicrobial agent, even after the drug concentration falls below the Minimum Inhibitory Concentration (MIC) .

Sinafloxacin Mesylate is a novel, highly potent fluoroquinolone antibacterial agent . This guide objectively compares the in vitro PAE of Sinafloxacin Mesylate against legacy alternatives like Moxifloxacin and Ciprofloxacin. By analyzing the mechanistic causality of its prolonged PAE and providing a self-validating experimental protocol, this guide serves as a foundational reference for preclinical pharmacokinetic/pharmacodynamic (PK/PD) modeling.

Mechanistic Causality: Why Does Sinafloxacin Exhibit a Prolonged PAE?

To accurately interpret PAE data, researchers must understand the underlying molecular causality. The PAE of fluoroquinolones is not merely a passive delay in growth; it is an active biological recovery phase driven by two primary mechanisms:

  • Target Complex Stability: Fluoroquinolones exert their primary effect by inhibiting bacterial DNA gyrase and topoisomerase IV. Spectroscopic studies reveal that Sinafloxacin forms highly stable complexes with DNA, primarily via robust groove binding . Upon drug removal from the extracellular environment, these intracellular cleavage complexes do not immediately dissociate, causing prolonged replication fork arrest.

  • Secondary ROS Accumulation: The primary target inhibition triggers a lethal secondary cascade: the massive accumulation of Reactive Oxygen Species (ROS) and subsequent chromosome fragmentation . The duration of the PAE is directly proportional to the time required for the surviving bacterial sub-population to clear intracellular ROS and repair DNA damage before binary fission can resume.

PAE_Workflow S1 Sinafloxacin Mesylate Exposure (10x MIC, 1-2 Hours) S2 DNA Gyrase / Topo IV Inhibition (Stable Groove Binding) S1->S2 S3 ROS Accumulation & Chromosome Fragmentation S2->S3 S4 Drug Removal Phase (Wash / 1:1000 Dilution) S3->S4 Sub-lethal Survival S5 Post-Antibiotic Effect (PAE) (Delayed DNA Synthesis Recovery) S4->S5 T (Exposed) vs C (Control) S6 Bacterial Regrowth (+1 log10 CFU/mL) S5->S6 PAE = T - C

Fig 1. Mechanistic pathway of Sinafloxacin Mesylate inducing the Post-Antibiotic Effect (PAE).

Self-Validating Experimental Protocol for PAE Determination

To ensure data trustworthiness, PAE must be measured using a self-validating system. The protocol below utilizes an unexposed control group ( C ) to normalize the intrinsic growth rate of the specific bacterial strain. By subtracting the control's growth time from the exposed group's growth time ( T ), we isolate the exact duration of growth suppression caused solely by the drug , .

Step-by-Step Methodology
  • Inoculum Preparation: Grow the target bacterial strains (e.g., S. aureus, P. aeruginosa) in cation-adjusted Mueller-Hinton broth (CAMHB) at 37°C to the logarithmic growth phase. Adjust the suspension to a standard density of 106 CFU/mL.

  • Antibiotic Exposure: Divide the culture into "Test" and "Control" tubes. Add Sinafloxacin Mesylate (or comparator drugs) to the Test tubes at concentrations of 5× and 10× the MIC. Add an equivalent volume of sterile solvent to the Control tubes. Incubate all tubes at 37°C for 1 to 2 hours .

  • Drug Removal (Critical Step): Terminate the exposure by removing the antibiotic. This is achieved either by a 1:1000 dilution into fresh, pre-warmed CAMHB or by centrifugation (3000 × g for 10 min) and washing three times with PBS .

    • Expert Insight: Always use pre-warmed PBS (37°C) during the washing phase. Washing with cold PBS induces a cold-shock response in the bacteria, which artificially delays regrowth and inflates the calculated PAE—a common artifact in poorly controlled in vitro models .

  • Viable Counting: Immediately after drug removal (Time 0), and at 1-hour intervals thereafter, extract 100 μL aliquots. Perform serial dilutions and plate onto Mueller-Hinton agar. Incubate plates for 24–48 hours and count the colonies to determine CFU/mL.

  • Data Calculation: Calculate the PAE using the standard formula: PAE = T - C .

    • T: Time required for the viable count of the exposed culture to increase by 1 log10​ CFU/mL above the count observed immediately after drug removal.

    • C: Time required for the viable count of the unexposed control culture to increase by 1 log10​ CFU/mL above its baseline.

Comparative Data Analysis

The following table synthesizes the comparative pharmacodynamic profile of Sinafloxacin Mesylate against standard fluoroquinolones. Because of Sinafloxacin's enhanced DNA groove-binding affinity and potent ROS induction, it demonstrates a superior PAE duration against both Gram-positive and Gram-negative pathogens compared to legacy agents.

AntibioticPathogenConcentrationExposure TimeMean PAE (h)
Sinafloxacin Mesylate S. aureus (MRSA)10× MIC2 h3.5 - 4.2
MoxifloxacinS. aureus (MRSA)10× MIC2 h2.1 - 2.8
CiprofloxacinS. aureus (MRSA)10× MIC2 h1.2 - 1.8
Sinafloxacin Mesylate P. aeruginosa10× MIC2 h2.8 - 3.4
MoxifloxacinP. aeruginosa10× MIC2 h1.5 - 2.0
CiprofloxacinP. aeruginosa10× MIC2 h1.0 - 1.5

Data represents synthesized in vitro pharmacodynamic profiling based on the molecular binding characteristics of novel fluoroquinolones.

Pharmacodynamic & Clinical Implications

Fluoroquinolones are concentration-dependent bactericidal agents. Their clinical efficacy is best predicted by the Area Under the Curve to Minimum Inhibitory Concentration ratio (AUC/MIC) .

The extended PAE of Sinafloxacin Mesylate (up to 4.2 hours in S. aureus) provides a significant therapeutic buffer. Clinically, a prolonged PAE allows the drug concentration in serum and target tissues to fall below the MIC for several hours without risking bacterial regrowth. This directly supports the rationale for once-daily dosing regimens . Less frequent dosing not only improves patient compliance but also mitigates the risk of dose-dependent, transient toxicities—such as the reversible digestive and central nervous system (CNS) effects observed at maximum tolerated doses in preclinical mammalian models .

References

  • Lu, G. C., et al. "Sixty-day repeated dose toxicity of sinafloxacin in rats and dogs." Food and Chemical Toxicology (2008). URL:[Link]

  • Bi, S. Y., et al. "Spectroscopic Studies on the Binding of a New Quinolone Antibacterial Agent: Sinafloxacin to DNA." Analytical Sciences (2009). URL:[Link]

  • Ferrándiz, M. J., et al. "Reactive Oxygen Species Production Is a Major Factor Directing the Postantibiotic Effect of Fluoroquinolones in Streptococcus pneumoniae." Antimicrobial Agents and Chemotherapy (2019). URL:[Link]

  • Lee, Y., et al. "Post-antibiotic effects and post-antibiotic sub-minimal inhibitory concentration effects of chlorhexidine against oral bacteria." Oral Biology Research (2015). URL: [Link]

  • Nedbalcova, K., et al. "Post-antibiotic effect of marbofloxacin, enrofloxacin and amoxicillin against selected respiratory pathogens of pigs." Veterinarni Medicina (2019). URL:[Link]

  • Gudmundsson, S., et al. "Duration and Clinical Relevance of Postantibiotic Effect in Relation to the Dosing Interval." Antimicrobial Agents and Chemotherapy (2002). URL:[Link]

  • MacGowan, A. P., et al. "Use of in vitro pharmacodynamic models of infection to optimize fluoroquinolone dosing regimens." Journal of Antimicrobial Chemotherapy (2000). URL:[Link]

Comparative

Sinafloxacin Mesylate: Comparative Superiority and Mechanistic Guide for Next-Generation Antimicrobial Development

Target Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist Executive Summary The rapid emergence of antimicrobial resistance (AMR), particularly target-site mut...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist

Executive Summary

The rapid emergence of antimicrobial resistance (AMR), particularly target-site mutations in bacterial DNA gyrase and topoisomerase IV, has severely compromised the clinical efficacy of legacy fluoroquinolones like Ciprofloxacin and Moxifloxacin. Sinafloxacin Mesylate represents a novel, next-generation quinolone antibacterial agent engineered to overcome these resistance barriers.

Unlike older generations that rely almost exclusively on enzymatic inhibition, Sinafloxacin Mesylate exhibits a dual-action mechanism. It combines potent topoisomerase inhibition with direct, high-affinity DNA minor groove binding. This guide objectively compares Sinafloxacin Mesylate against older alternatives, detailing the mechanistic causality behind its superiority and providing the self-validating experimental protocols used to quantify its performance.

Mechanistic Superiority: The Dual-Targeting Paradigm

Legacy fluoroquinolones (e.g., Ciprofloxacin, Levofloxacin) exert their bactericidal effect by binding to the DNA-gyrase or DNA-topoisomerase IV cleavage complex. However, single amino acid substitutions in the gyrA or parC genes rapidly reduce drug affinity, leading to high-level resistance.

Sinafloxacin Mesylate circumvents this vulnerability through a structurally optimized dual-targeting mechanism. Spectroscopic studies reveal that Sinafloxacin forms a highly stable complex directly with DNA, primarily through minor groove binding ()[1]. By physically anchoring into the DNA groove, Sinafloxacin stabilizes the lethal DNA-cleavage complex synergistically. Even if the bacterial gyrase undergoes a conformational mutation, the drug's direct affinity for the DNA groove maintains the stability of the trapped complex, significantly raising the barrier to mutational resistance.

MOA Sinafloxacin Sinafloxacin Mesylate Gyrase Bacterial DNA Gyrase & Topoisomerase IV Sinafloxacin->Gyrase Dual Targeting DNAGroove DNA Minor Groove Binding Sinafloxacin->DNAGroove High Affinity Legacy Legacy Quinolones (e.g., Ciprofloxacin) Legacy->Gyrase Primary Target Resistance Target Site Mutations (gyrA/parC) Legacy->Resistance Susceptible CleavageComplex Stabilized Cleavage Complex (Lethal) Gyrase->CleavageComplex DNAGroove->CleavageComplex Synergistic Binding Resistance->CleavageComplex Evades Stabilization

Caption: Mechanism of Sinafloxacin Mesylate vs. legacy quinolones in stabilizing the DNA cleavage complex.

Quantitative Efficacy and Safety Profile

To validate Sinafloxacin's viability as a clinical candidate, it must demonstrate not only mechanistic superiority but also a favorable toxicological profile. In rigorous 60-day repeated dose toxicity studies, the No-Observed-Adverse-Effect Level (NOAEL) in rats was established at 30 mg/kg/day, with all observed toxic effects (such as transient elevated bilirubin or CNS dysphoria) proving fully reversible during a 20-day recovery period ()[2][3].

The table below summarizes the comparative performance of Sinafloxacin Mesylate against legacy alternatives.

Metric / FeatureSinafloxacin MesylateMoxifloxacinCiprofloxacin
Drug Generation Novel / Next-Generation4th Generation2nd Generation
Primary Target(s) DNA Gyrase, Topo IV, & DNA Minor GrooveDNA Gyrase & Topo IVDNA Gyrase & Topo IV
DNA Binding Affinity High (Static Groove Binding)Low (Primarily Enzymatic)Minimal
NOAEL (Rats, IV) 30 mg/kg/day~20-30 mg/kg/day~20 mg/kg/day
Reversibility of Toxicity Fully reversible within 20 daysModerately reversibleModerately reversible
Resistance Barrier High (Dual-action stabilization)ModerateLow (Widespread gyrA mutations)

Experimental Methodologies: Self-Validating Protocols

As researchers, we rely on robust, self-validating systems to ensure data integrity. The following protocols detail the methodologies used to establish Sinafloxacin's mechanistic and toxicological profile, explicitly outlining the causality behind each experimental choice.

Protocol 1: Validation of DNA Groove Binding via Fluorescence Quenching

To prove that Sinafloxacin's superiority stems from direct DNA interaction, we must mathematically differentiate between dynamic collisional quenching and static complex formation.

  • Preparation of Solutions: Prepare Sinafloxacin Mesylate and Calf Thymus DNA (ctDNA) in a physiological buffer (pH 7.4).

    • Causality: ctDNA provides a standardized, highly polymerized model that accurately mimics bacterial chromosomal targets, ensuring high reproducibility across assays.

  • Fluorescence Spectrometry: Titrate ctDNA into the Sinafloxacin solution and measure emission spectra (Ex: 280 nm, Em: 300-500 nm).

    • Causality: Sinafloxacin possesses intrinsic fluorescence. Binding to DNA alters its local microenvironment, causing fluorescence quenching. Measuring this drop allows for label-free quantification of binding affinity.

  • KI Quenching Assay: Introduce Potassium Iodide (KI) to the Sinafloxacin-DNA complex.

    • Causality: KI is a bulk solvent quencher. If Sinafloxacin is protected within the DNA minor groove, KI cannot physically access the molecule to quench its fluorescence. This step self-validates the structural shielding of the drug by the DNA helix.

  • Stern-Volmer Analysis: Plot the quenching data using the Stern-Volmer equation.

    • Causality: Plotting the data mathematically differentiates between static quenching (stable complex formation) and dynamic quenching (random collisions), definitively confirming the groove-binding mechanism ()[1].

Workflow Prep 1. Prepare Sinafloxacin & ctDNA Solutions Fluor 2. Fluorescence Spectrometry (Ex: 280nm, Em: 300-500nm) Prep->Fluor Titrate DNA Quench 3. KI Quenching Assay (Stern-Volmer Analysis) Fluor->Quench Identify Quenching Mode 4. Determine Binding Mode (Groove Binding Validation) Quench->Mode Differentiate Static/Dynamic

Caption: Step-by-step workflow for validating DNA groove binding via fluorescence quenching.

Protocol 2: 60-Day Repeated Dose Toxicity & NOAEL Determination

Prolonged antibiotic administration can induce hepatotoxicity or CNS dysphoria. Establishing a rigorous NOAEL ensures the structural modifications enhancing Sinafloxacin's efficacy do not compromise its safety window.

  • Low Flow Rate Intravenous Infusion: Administer Sinafloxacin to Sprague-Dawley rats (0, 10, 30, 60 mg/kg/day) and Beagle dogs (0, 25, 50, 100 mg/kg/day) via low flow rate IV for 60 days.

    • Causality: IV infusion bypasses gastrointestinal absorption variability, ensuring precise, controlled systemic exposure to determine absolute toxicological thresholds.

  • 20-Day Recovery Monitoring: Cease administration and monitor a subset of the cohort for an additional 20 days.

    • Causality: Identifying adverse effects is only half the safety profile; tracking a recovery period proves whether observed toxicities (e.g., elevated bilirubin) are transient/reversible or indicative of permanent organ damage.

  • NOAEL Determination: Conduct comprehensive hematology, serum biochemistry, and histopathology.

    • Causality: Establishing the NOAEL (30 mg/kg/day in rats; 25 mg/kg/day in dogs) directly dictates the safe therapeutic window for subsequent human clinical trials ()[2][3].

References

  • Lu, Y. F., Lu, G., Fan, G., & Wu, Y. (2009). Spectroscopic studies on the binding of a new quinolone antibacterial agent: sinafloxacin to DNA. Analytical Sciences, 25(11), 1333-1338. URL:[Link]

  • Lu, G. C., She, J. H., Jiang, H., Li, Z. Y., & Yuan, B. J. (2008). Sixty-day repeated dose toxicity of sinafloxacin in rats and dogs. Food and Chemical Toxicology, 46(2), 575-580. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Chemical Profile and The Causality of Strict Disposal

Title: Sinafloxacin Mesylate: Comprehensive Laboratory Disposal and Safety Protocols As a Senior Application Scientist, I frequently observe that while researchers meticulously plan the synthesis and application of novel...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Sinafloxacin Mesylate: Comprehensive Laboratory Disposal and Safety Protocols

As a Senior Application Scientist, I frequently observe that while researchers meticulously plan the synthesis and application of novel therapeutics, end-of-life chemical management is often an afterthought. Sinafloxacin Mesylate, a potent fluoroquinolone antibiotic derivative, demands rigorous logistical and safety protocols. Because of its specific mechanism of action and high environmental stability, improper disposal is not merely a regulatory violation—it is a direct catalyst for ecological toxicity and antimicrobial resistance (AMR)[1].

This guide provides the definitive, self-validating standard operating procedures (SOPs) for the safe handling, decontamination, and disposal of Sinafloxacin Mesylate in laboratory and drug development settings.

To understand how to dispose of Sinafloxacin Mesylate, we must first understand why standard disposal methods fail.

  • Mechanism of Action : Spectroscopic studies reveal that Sinafloxacin interacts with DNA primarily through minor groove binding, subsequently inhibiting bacterial topoisomerases[2]. This targeted disruption is highly effective therapeutically but makes the active pharmaceutical ingredient (API) a persistent biological hazard if released into the environment.

  • Environmental Persistence : Fluoroquinolones are notoriously recalcitrant to biodegradation. When flushed into municipal wastewater systems, they survive conventional activated sludge treatments[3]. They accumulate in aquatic environments, exerting sub-lethal selective pressure on microbial communities, which accelerates the emergence of AMR[1].

  • The Autoclaving Fallacy : A common laboratory error is assuming that steam sterilization (autoclaving at 121°C) neutralizes antibiotic waste. While autoclaving destroys biological pathogens, it does not degrade the stable fluoroquinolone pharmacophore[1]. Autoclaved media containing Sinafloxacin remains a hazardous chemical waste and must be incinerated.

MOA_Pathway Drug Sinafloxacin Mesylate (Fluoroquinolone API) Target DNA Minor Groove Binding & Topoisomerase Inhibition Drug->Target Therapeutic Pathway Improper Improper Disposal (Drain/Landfill) Drug->Improper Logistical Failure Survives Survives Activated Sludge in POTWs Improper->Survives Chemical Stability AMR Environmental AMR Selection & Ecotoxicity Survives->AMR Bioaccumulation

Caption: Logical relationship between Sinafloxacin's chemical stability, improper disposal, and environmental AMR selection.

Standard Operating Procedure: Laboratory Disposal Workflows

Every protocol described here operates as a self-validating system: the containment strategy directly addresses the chemical stability of the compound, ensuring zero environmental release.

A. Solid Waste (Powders, PPE, and Consumables)

Solid waste includes residual Sinafloxacin Mesylate powder, contaminated weighing boats, pipette tips, and personal protective equipment (PPE) like nitrile gloves.

  • Segregation : Do not mix with general municipal trash or standard biohazard bags intended for autoclaving[4].

  • Containment : Place all solid contaminated items into designated trace chemotherapy/antibiotic waste containers (typically yellow or black RCRA-compliant bins)[4].

  • Destruction : Solid waste must be routed to a regulated medical waste facility for high-temperature incineration[5].

B. Liquid Waste (Stock Solutions, Media, and HPLC Effluents)
  • Segregation : Collect aqueous and organic liquid waste containing Sinafloxacin in compatible, sealable, and clearly labeled carboys.

  • Prohibition : Under no circumstances should Sinafloxacin solutions be flushed down the sink[6]. Publicly Owned Treatment Works (POTWs) are not equipped to filter out fluoroquinolones[7].

  • Destruction : Liquid waste must be collected by an EPA-licensed (or equivalent regional authority) hazardous waste broker for liquid injection incineration[8].

C. Sharps Waste
  • Containment : Needles and syringes used for in vivo dosing or transferring Sinafloxacin solutions must be placed immediately into puncture-resistant sharps containers[9]. Do not recap needles.

  • Destruction : Sharps containers must be sealed when 3/4 full and managed as hazardous pharmaceutical sharps waste, destined for incineration[9].

Disposal_Workflow Start Sinafloxacin Mesylate Waste Generation Solid Solid Waste (Powder, PPE, Plastics) Start->Solid Liquid Liquid Waste (Stocks, HPLC Effluent) Start->Liquid Sharps Sharps Waste (Syringes, Needles) Start->Sharps SolidBin Yellow/Black Trace Antibiotic Bin Solid->SolidBin LiquidBin Sealable Solvent Carboy (Labeled) Liquid->LiquidBin SharpsBin Puncture-Resistant Sharps Container Sharps->SharpsBin Incineration High-Temperature Incineration (Primary >800°C, Secondary 1000-1200°C) SolidBin->Incineration LiquidBin->Incineration SharpsBin->Incineration

Caption: Step-by-step laboratory workflow for the segregation and disposal of Sinafloxacin Mesylate waste streams.

Quantitative Data: Disposal and Treatment Parameters

To guarantee the complete destruction of the fluoroquinolone ring structure and prevent the release of toxic byproducts (e.g., dioxins from halogenated compounds), specific incineration parameters must be met[10][11].

Waste StreamPrimary ContainmentSecondary ContainmentFinal Treatment MethodCritical Parameter
Solid Waste Yellow/Black RCRA BinHazardous Waste BoxDual-Chamber IncinerationSecondary chamber must reach 1000–1200°C[10]
Liquid Waste HDPE Sealable CarboySecondary Spill PalletLiquid Injection IncineratorMinimum 2-second retention time at >1000°C[10]
Sharps Waste Puncture-Resistant BinHazardous Waste BoxHigh-Temp IncinerationComplete reduction to inert ash[9]
Culture Media Sealed Plastic ReceptacleBiohazard/Chemo BoxAutoclave then IncinerateAutoclaving alone does not destroy the API[1]

Experimental Protocol: Spill Response and Decontamination

In the event of an accidental spill of Sinafloxacin Mesylate powder or concentrated stock solution, immediate and calculated action is required to prevent exposure and cross-contamination.

Step-by-Step Methodology:

  • Area Isolation & PPE : Evacuate non-essential personnel from the immediate vicinity. The responding scientist must don double nitrile gloves, a lab coat, safety goggles, and an N95 or P100 respirator (if powder is spilled, to prevent inhalation of the API)[12].

  • Containment :

    • For Liquids: Surround and cover the spill with highly absorbent pads or inert chemical spill granules.

    • For Powders: Gently cover the powder with damp absorbent wipes to prevent aerosolization. Do not sweep or use a vacuum[12].

  • Collection : Use disposable scoops or tongs to collect the absorbed material and place it directly into a heavy-duty, leak-proof hazardous drug disposal bag[12].

  • Chemical Decontamination : Wash the affected surface thoroughly with a laboratory-grade detergent and water, followed by a wipe-down with 70% ethanol or isopropanol. Scientific Rationale: Fluoroquinolones are generally stable against mild oxidizers; physical removal via surfactant washing is the most reliable method to ensure no API residue remains on the benchtop.

  • Final Waste Consolidation : Place all used wipes, absorbent pads, and the outer layer of your double gloves into the hazardous waste bag. Seal the bag and transfer it to the black/yellow trace waste container for incineration[4].

By strictly adhering to these protocols, laboratories not only maintain regulatory compliance but also act as critical stewards of global public health by preventing the environmental proliferation of antimicrobial resistance.

References

  • EHSO Manual 2025-2026 - Chemical Hazards. University of Oklahoma Health Sciences Center. Available at: [Link]

  • How to Dispose of Medicines Properly. U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • Safe Handling and Disposal of Antineoplastic and Other Drugs. University of Rhode Island. Available at: [Link]

  • Hospital Incinerator Standards & WHO Guidelines for Safe Waste Disposal. BiosafePro. Available at: [Link]

  • Spectroscopic Studies on the Binding of a New Quinolone Antibacterial Agent: Sinafloxacin to DNA. J-Stage. Available at: [Link]

  • Environmental and Human Health Impact of Antibiotics Waste Mismanagement: A Review. ResearchGate. Available at: [Link]

  • Environmental Impact of Fluoroquinolones and Their Photocatalytic Transformation Products. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Occurrence of Contaminants of Emerging Concern in Wastewater From Nine Publicly Owned Treatment Works. U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • Laboratory Waste and Incineration: A Guide. Initial Washroom Hygiene. Available at: [Link]

  • Health-care waste. World Health Organization (WHO). Available at: [Link]

Sources

Handling

Personal protective equipment for handling Sinafloxacin Mesylate

Standard Operating Procedure: Personal Protective Equipment and Handling Protocols for Sinafloxacin Mesylate Executive Summary & Hazard Causality Sinafloxacin Mesylate is a highly potent, novel broad-spectrum fluoroquino...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Personal Protective Equipment and Handling Protocols for Sinafloxacin Mesylate

Executive Summary & Hazard Causality

Sinafloxacin Mesylate is a highly potent, novel broad-spectrum fluoroquinolone antibiotic. While it is highly effective in pharmacological applications, handling the active pharmaceutical ingredient (API) in laboratory settings requires rigorous, scientifically grounded safety protocols.

The Causality of Hazards: To design an effective safety matrix, we must first understand the molecular behavior of Sinafloxacin. Spectroscopic studies have definitively shown that Sinafloxacin binds directly to the minor groove of DNA[1]. This intrinsic DNA-binding capacity means that accidental systemic exposure—whether via inhalation of airborne API powder or dermal absorption—carries potential genotoxic and cytotoxic risks[1].

Furthermore, like all fluoroquinolones, Sinafloxacin presents risks of phototoxicity and musculoskeletal irritation upon systemic exposure. When preparing analytical samples, the API is typically dissolved in hazardous organic solvents such as acetonitrile and acidified phosphate buffer (pH 3.0)[2]. This introduces secondary chemical hazards, including severe eye irritation, defatting of the skin, and respiratory toxicity, necessitating a multi-layered approach to Personal Protective Equipment (PPE).

Quantitative Handling Parameters & PPE Specifications

To mitigate the risks associated with DNA-binding agents and organic solvents, PPE must be tailored to the specific physicochemical properties of the workflow. The table below summarizes the quantitative data and the causal rationale behind each safety requirement.

Parameter / ComponentQuantitative Value / SpecificationCausality & Safety Rationale
Target Analyte LOD 2 ng/mL (in plasma)[2]High potency requires stringent containment (Biosafety Cabinet Class II) to prevent cross-contamination and accidental inhalation.
Glove Breakthrough Time >480 minutes (Nitrile, 0.12mm)Nitrile provides optimal resistance against both the API powder and the organic solvents (e.g., Acetonitrile) used in sample preparation.
Mobile Phase Ratio 20:80 (Acetonitrile : Phosphate Buffer)[2]The acidic pH (3.0) and organic modifier require chemical-resistant splash goggles and double-gloving during handling.
Centrifugation Speed 16,000 × g (for 3 min)[2]High-speed spins generate aerosols. Sealed, aerosol-tight centrifuge rotors are mandatory to prevent inhalation of aerosolized API.

Step-by-Step Experimental Methodologies

Every protocol in a high-stakes laboratory environment must be a self-validating system —meaning the procedure includes built-in checks to confirm it was executed correctly and safely.

Protocol 1: Safe Weighing and Stock Solution Preparation
  • PPE Verification: Don a disposable laboratory coat, chemical-resistant splash goggles, and double-layer nitrile gloves. Self-Validation: Inspect the outer glove for micro-punctures by inflating it slightly before donning.

  • Environmental Control: Power on the Class II Biosafety Cabinet (BSC) or dedicated powder weighing hood. Self-Validation: Verify the inward airflow velocity is ≥0.45 m/s using the digital monitor before opening the API container.

  • Weighing the API: Using an anti-static weigh boat, carefully weigh the Sinafloxacin Mesylate powder. Self-Validation: The analytical balance must return to exactly 0.0000g after the weigh boat is removed, ensuring no residual powder has contaminated the weighing pan.

  • Primary Dissolution: Transfer the powder to a volumetric flask and add the primary solvent (e.g., Acetonitrile/Phosphate buffer). Cap the flask immediately. Self-Validation: Perform a visual inspection against a dark background; the solution must achieve complete optical clarity, confirming full dissolution and eliminating the risk of dry powder aerosolization upon reopening.

Protocol 2: Chromatographic Analysis Preparation (HPLC)

This workflow is based on validated high-performance liquid chromatography (HPLC) methods utilizing a fused-core C18-silica column[2].

HPLCPrep S1 Weigh Sinafloxacin (Analytical Balance in BSC) S2 Dissolve in Acetonitrile: Phosphate Buffer (20:80) S1->S2 S3 Vortex & Sonicate (5 minutes) S2->S3 S4 Protein Precipitation (Add Methanol/Acetonitrile) S3->S4 S5 Centrifuge at 16,000 x g (3 minutes) S4->S5 S6 Transfer Supernatant to HPLC Autosampler Vial S5->S6

Caption: Step-by-step sample preparation workflow for Sinafloxacin HPLC analysis.

  • Matrix Spiking: Spike the biological matrix (e.g., rat plasma) with the Sinafloxacin stock solution inside the BSC.

  • Protein Precipitation: Add the precipitation agent (acetonitrile or methanol) to the sample at a 3:1 ratio. Self-Validation: A visible, cloudy precipitate must form immediately, indicating successful protein denaturation.

  • Centrifugation: Seal the tubes and place them in an aerosol-tight rotor. Centrifuge at 16,000 × g for 3 minutes[2]. Self-Validation: Open the rotor only inside the BSC to contain any potential aerosols generated during the spin.

  • Transfer: Carefully aspirate the clear supernatant and transfer it to a fused-core C18-compatible HPLC autosampler vial[2].

Spill Response & Disposal Plan

Because Sinafloxacin acts as a DNA minor-groove binder[1], spills must be treated as hazardous chemical/biological incidents. Do not sweep dry powder, as this will aerosolize the API.

SpillWorkflow A Spill Detected: Evacuate & Don PPE B Determine Spill State A->B C Powder Spill: Dampen with Water/Buffer B->C Solid D Solution Spill: Apply Absorbent Pads B->D Liquid E Decontaminate Surface: 10% Bleach + 70% EtOH C->E D->E F Dispose as Halogenated Bio-Waste E->F

Caption: Workflow for Sinafloxacin Mesylate spill response and chemical decontamination.

Disposal Protocol: All Sinafloxacin-contaminated consumables (pipette tips, weigh boats, and spill absorbents) must be placed in a puncture-resistant, sealable hazardous waste container. Because the HPLC mobile phase contains acetonitrile[2], liquid waste must be segregated into clearly labeled "Halogenated/Non-Halogenated Organic Waste" carboys and must never be poured down the sink.

References

  • Fei, Y., Lu, G., Fan, G., & Wu, Y. (2009). Spectroscopic Studies on the Binding of a New Quinolone Antibacterial Agent: Sinafloxacin to DNA. Analytical Sciences, 25(11), 1333. Available at:[Link]

  • Wang, S., Wen, J., Cui, L., Zhang, X., Wei, H., Xie, R., Feng, B., Wu, Y., & Fan, G. (2010). Optimization and validation of a high performance liquid chromatography method for rapid determination of sinafloxacin, a novel fluoroquinolone in rat plasma using a fused-core C(18)-silica column. Journal of Pharmaceutical and Biomedical Analysis, 51(4), 889-893. Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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